molecular formula C19H20O7 B571404 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

カタログ番号: B571404
分子量: 360.4 g/mol
InChIキー: UFYRDFXCXPHUDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is a useful research compound. Its molecular formula is C19H20O7 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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特性

IUPAC Name

3-[(2,4-dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-9-15(22)14-16(23)11(6-10-4-5-12(20)7-13(10)21)8-26-18(14)19(25-3)17(9)24-2/h4-5,7,11,20-22H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYRDFXCXPHUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1OC)OC)OCC(C2=O)CC3=C(C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Homoisoflavonoids from the Genera Muscari and Bellevalia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the natural sources of homoisoflavonoids, with a particular focus on compounds structurally related to 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one. While a literature search did not yield specific evidence of the natural occurrence of this exact molecule, the core structure is characteristic of homoisoflavonoids found in the genera Muscari and Bellevalia of the Asparagaceae family. These plants are recognized as a rich reservoir of diverse homoisoflavonoids, making them a primary focus for researchers and drug development professionals interested in this class of compounds.[1][2][3] This guide will detail the known homoisoflavonoids from these genera, present available quantitative data, outline experimental protocols for their isolation and characterization, and illustrate a general workflow for these processes.

Homoisoflavonoids: A Rare Subclass of Flavonoids

Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom, which forms a benzyl or benzylidene group at the C-3 position of the chroman-4-one skeleton.[4][5] These compounds have garnered significant interest due to their wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[2][5][6][7][8]

Natural Sources: The Genera Muscari and Bellevalia

The bulbs of plants belonging to the genera Muscari (commonly known as grape hyacinths) and Bellevalia are prominent natural sources of homoisoflavonoids.[1][3][9] Numerous studies have documented the isolation and structural elucidation of a variety of these compounds from different species within these genera.

Representative Homoisoflavonoids from Muscari and Bellevalia Species

While the specifically requested compound has not been reported, a diverse array of structurally related homoisoflavonoids has been isolated from Muscari and Bellevalia species. The following table summarizes some of these compounds, highlighting their structural diversity.

Compound NameMolecular FormulaSource SpeciesReference
7-O-methyl-3,9-dihydropunctatinC₁₈H₁₈O₆Muscari comosum, Bellevalia eigii[6]
8-O-demethyl-7-O-methyl-3,9-dihydropunctatinC₁₇H₁₆O₆Bellevalia eigii[6]
5,7-dihydroxy-3-(3′-hydroxy-4′-methoxybenzyl)-4-chromanoneC₁₇H₁₆O₆Bellevalia eigii[6]
5,6-dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanoneC₁₇H₁₆O₆Bellevalia eigii[6]
4′,5,7-trihydroxyhomoisoflavanoneC₁₆H₁₄O₅Bellevalia eigii[6]
3′,4′,5,7-tetrahydroxyhomoisoflavanoneC₁₆H₁₄O₆Bellevalia eigii[6]
5-hydroxy-7,8-dimethoxychroman-4-oneC₁₁H₁₂O₄Bellevalia eigii[1][6]

Experimental Protocols: Isolation and Characterization of Homoisoflavonoids

The following is a generalized experimental protocol for the isolation and characterization of homoisoflavonoids from the bulbs of Muscari or Bellevalia species, based on methodologies reported in the literature.[4][5][6]

1. Plant Material Collection and Preparation:

  • Fresh bulbs of the target species are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium.

  • The bulbs are cleaned, air-dried in the shade, and then ground into a fine powder.

2. Extraction:

  • The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with n-hexane to remove non-polar compounds, followed by chloroform or ethyl acetate, and finally methanol.

  • The chloroform or ethyl acetate extract, which is generally rich in homoisoflavonoids, is concentrated under reduced pressure using a rotary evaporator.

3. Chromatographic Separation and Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions rich in homoisoflavonoids are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water.

4. Structure Elucidation:

  • The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

    • Circular Dichroism (CD) Spectroscopy: The absolute configuration of chiral centers, such as C-3 in 3-benzylchroman-4-ones, is often determined by electronic circular dichroism (ECD) spectroscopy.[4]

Visualizations

Experimental Workflow for Homoisoflavonoid Isolation

experimental_workflow start Plant Material (Bulbs) preparation Drying and Grinding start->preparation extraction Sequential Solvent Extraction (Hexane, Chloroform, Methanol) preparation->extraction concentration Concentration of Chloroform Extract extraction->concentration column_chroma Silica Gel Column Chromatography concentration->column_chroma fraction_collection Fraction Collection and TLC Analysis column_chroma->fraction_collection sephadex Sephadex LH-20 Chromatography fraction_collection->sephadex hplc Preparative HPLC sephadex->hplc pure_compounds Pure Homoisoflavonoids hplc->pure_compounds structure_elucidation Structure Elucidation (HRMS, NMR, ECD) pure_compounds->structure_elucidation

Caption: A generalized workflow for the isolation and identification of homoisoflavonoids.

Logical Relationship of Homoisoflavonoid Subclasses

homoisoflavonoid_classes parent Homoisoflavonoids subclass1 3-Benzyl-4-chromanones parent->subclass1 subclass2 3-Benzylidene-4-chromanones parent->subclass2 subclass3 3-Benzyl-3-hydroxy-4-chromanones parent->subclass3 subclass4 Scillascillins parent->subclass4 subclass5 3-Benzylchrom-2-en-4-ones parent->subclass5

Caption: Classification of homoisoflavonoids based on their core structures.

References

Technical Whitepaper: Physicochemical Properties of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one and the Homoisoflavanone Class

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is not documented in publicly available scientific literature and databases. Therefore, this technical guide provides a comprehensive overview of the physicochemical properties of the broader class of homoisoflavanones , to which this molecule belongs. Data from structurally similar compounds are presented as a comparative reference.

Introduction to Homoisoflavanones

Homoisoflavonoids are a class of naturally occurring phenolic compounds characterized by a 16-carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring (C).[1] The specific subclass of homoisoflavanones, such as the queried molecule, are distinguished by a chroman-4-one backbone. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] The physicochemical properties of these molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME).[2]

Physicochemical Data of Representative Homoisoflavanones

Due to the absence of experimental data for this compound, the following table summarizes key physicochemical properties of structurally related homoisoflavanones. These compounds share the core chroman-4-one structure and provide insight into the expected properties of the target molecule.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)Water Solubility (g/L) (Predicted)
5,7-Dihydroxy-3-(3'-hydroxy-4'-methoxybenzyl)-4-chromanoneC₁₇H₁₆O₆316.31140-1422.670.076
5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanoneC₁₈H₁₈O₆330.33Not Reported2.770.045
5,7-dihydroxy-3-(3',4'-dimethoxybenzyl)-4-chromanoneC₁₈H₁₈O₆330.33Not ReportedNot ReportedNot Reported

Data sourced from publicly available chemical databases and technical guides.[2]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental in drug discovery and development. The following are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition occurs over a narrow range.

Methodology: Capillary Method using a Melting Point Apparatus [4][5][6]

  • Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a capillary tube, which is sealed at one end. The packing should be firm to ensure uniform heat distribution.

  • Apparatus Setup: The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.

  • Purity Indication: A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad melting point range suggests the presence of impurities.

Solubility Determination

Solubility is a crucial property that affects a drug's bioavailability.[7] It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method [8][9]

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent (e.g., water, buffer solutions at different pH).

  • Equilibration: The vials are sealed and agitated in a constant temperature bath for a set period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the supernatant (the saturated solution) is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Calculation: The solubility is expressed in units such as mg/mL or g/L.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. It is the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase in a two-phase system at equilibrium.[10]

Methodology: Shake-Flask Method followed by HPLC Analysis [2][10][11]

  • System Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a sufficient time to allow the compound to partition between the two phases and reach equilibrium. The mixture is then allowed to stand for complete phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and the aqueous layers is determined by HPLC with UV detection.

  • Calculation: The partition coefficient (P) is calculated as P = [Concentration in octanol] / [Concentration in aqueous]. The LogP is the base-10 logarithm of P.

Hypothesized Signaling Pathways for Homoisoflavanones

While the specific molecular targets of this compound are unknown, the biological activities of related flavonoids and homoisoflavanones are often attributed to their modulation of key cellular signaling pathways.[2][12]

Anti-Inflammatory Signaling Pathway

Homoisoflavanones are hypothesized to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades such as the NF-κB pathway.

Anti-Inflammatory Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases Inflammation Inflammation NF-κB->Inflammation Homoisoflavanone Homoisoflavanone Homoisoflavanone->IKK

Caption: Hypothesized inhibition of the NF-κB pathway by homoisoflavanones.

Cell Proliferation and Survival Signaling Pathways

The anticancer potential of homoisoflavanones may be linked to their ability to modulate signaling pathways that control cell growth and survival, such as the MAPK and PI3K/Akt pathways.

Cell Proliferation and Survival Signaling Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Growth Factors Growth Factors MAPKK MAPKK Growth Factors->MAPKK MAPK MAPK MAPKK->MAPK Proliferation Proliferation MAPK->Proliferation Growth Factors_pi3k Growth Factors PI3K PI3K Growth Factors_pi3k->PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival Homoisoflavanone Homoisoflavanone Homoisoflavanone->MAPKK Homoisoflavanone->Akt

Caption: Hypothesized inhibition of MAPK and PI3K/Akt pathways by homoisoflavanones.

Conclusion

While specific data for this compound remains elusive, this technical guide provides a foundational understanding of its expected physicochemical properties based on the broader class of homoisoflavanones. The detailed experimental protocols offer a practical framework for the empirical determination of these critical parameters. Furthermore, the hypothesized modulation of key signaling pathways provides a rationale for the potential biological activities of this and related compounds, guiding future research in drug discovery and development.

References

An In-depth Technical Guide to the Structural Elucidation of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental data for the structural elucidation of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is not available in the public domain. This guide will, therefore, focus on the detailed structural elucidation of a closely related analogue, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one , for which comprehensive spectroscopic data has been published. The principles and techniques described herein are directly applicable to the target molecule. Expected variations in spectroscopic data for the target compound will be noted.

Introduction

Homoisoflavonoids are a class of naturally occurring phenolic compounds characterized by a C16 skeleton (C6-C1-C2-C6). They are structurally diverse and have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The structural elucidation of novel homoisoflavonoids is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the structure of homoisoflavonoids, using 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one as a primary example.

The target molecule, this compound, is a putative homoisoflavonoid. Its structural confirmation would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_target Target Molecule target_molecule

Figure 1: Chemical Structure of this compound.

Experimental Protocols

The isolation and structural elucidation of homoisoflavonoids typically involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

Homoisoflavonoids are often isolated from plant sources, particularly from the families Asparagaceae and Fabaceae.[1][2] The general workflow for isolation and purification is as follows:

  • Extraction: The plant material is typically dried, powdered, and extracted with a suitable solvent, such as methanol or ethanol. Modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be employed to improve efficiency.[3]

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions enriched with homoisoflavonoids are further purified using a combination of chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is commonly used for initial separation.[1][2] Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

G start Dried Plant Material extraction Extraction (e.g., Methanol) start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chroma Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chroma prep_hplc Preparative HPLC column_chroma->prep_hplc pure_compound Pure Homoisoflavonoid prep_hplc->pure_compound

Figure 2: General experimental workflow for the isolation of homoisoflavonoids.
Spectroscopic Analysis

The purified compound is then subjected to a suite of spectroscopic analyses to determine its structure.

  • UV-Vis Spectroscopy: Provides information about the presence of a chromanone chromophore.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular weight and elemental formula of the compound. Fragmentation patterns can provide clues about the structure.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is typically required for complete structural elucidation.[7][8][9][10]

Data Presentation and Interpretation

This section presents the spectroscopic data for the proxy compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, and discusses its interpretation.

High-Resolution Mass Spectrometry (HRMS)

The HRMS data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one showed a molecular ion peak that corresponds to the elemental formula C₁₈H₁₈O₅.

For the target molecule, this compound (C₁₉H₂₀O₇), the expected monoisotopic mass would be approximately 360.1209. The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses of water, methyl, and methoxy groups, as well as retro-Diels-Alder (RDA) fragmentation of the chromanone ring.

Table 1: Predicted HRMS Data for the Target Molecule

IonPredicted m/z
[M+H]⁺361.1281
[M+Na]⁺383.1100
[M-H]⁻359.1136
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and types of protons in the molecule.

Table 2: ¹H NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one (600 MHz, DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
2-H4.25m
3-H2.85m
4a-H2.65dd16.2, 3.0
4b-H3.10dd16.2, 11.4
2'-H, 6'-H7.05d8.4
3'-H, 5'-H6.68d8.4
6-CH₃2.01s
8-CH₃2.03s
5-OH12.1s
7-OH9.15s
4'-OH9.20s

For the target molecule, the ¹H NMR spectrum would be expected to show:

  • Signals for two methoxy groups around δ 3.8-4.0 ppm.

  • A singlet for the C-6 methyl group.

  • An ABC system for the protons on the 2,4-dihydroxybenzyl ring.

  • A singlet for the aromatic proton on the A ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 3: ¹³C NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one (150 MHz, DMSO-d₆)

Positionδ (ppm)
271.5
345.1
4196.5
4a102.3
5160.2
6101.8
7158.5
8104.2
8a157.9
1'129.8
2', 6'130.2
3', 5'115.1
4'155.8
6-CH₃7.5
8-CH₃8.2
Benzyl-CH₂31.2

For the target molecule, the ¹³C NMR spectrum would be expected to show:

  • Signals for two methoxy carbons around δ 55-60 ppm.

  • A signal for the C-6 methyl carbon.

  • Distinct signals for the carbons of the 2,4-dihydroxybenzyl ring.

2D NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity within the molecule.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the spin systems in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule.

G C4 C-4 (Ketone) C5 C-5 OH5 5-OH OH5->C5 C4a C-4a OH5->C4a C6 C-6 OH5->C6 C8a C-8a C8 C-8 OMe8 8-OMe C7 C-7 OMe7 7-OMe Me6 6-Me Me6->C5 Me6->C7 Me6->C6 C3 C-3 H3 H-3 H3->C4 H3->C4a C2 C-2 H3->C2 C_benzyl Benzyl-CH2 H3->C_benzyl H2 H-2 H2->C4 H2->C3 H_benzyl H-benzyl H_benzyl->C3 C1_prime C-1' H_benzyl->C1_prime C2_prime C-2' H_benzyl->C2_prime H6_prime H-6' H_benzyl->H6_prime OH2_prime 2'-OH

Figure 3: Predicted key HMBC correlations for the target molecule.

Potential Biological Activity and Signaling Pathways

Homoisoflavonoids have been reported to possess various biological activities, including anti-inflammatory effects. Flavonoids, in general, are known to modulate inflammatory signaling pathways.[11][12][13][14][15] A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18][19][20] It is plausible that this compound could exert anti-inflammatory effects by inhibiting the NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK receptor->IKK IkB_P IκB-P IKK->IkB_P Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation proteasome Proteasome IkB_P->proteasome Ubiquitination & Degradation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Signal target_molecule Target Molecule target_molecule->IKK Inhibition DNA DNA NFkB_nuc->DNA genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->genes Transcription

Figure 4: Plausible anti-inflammatory signaling pathway modulated by the target molecule.

Conclusion

The structural elucidation of novel natural products like this compound is a systematic process that relies on the combined application of modern chromatographic and spectroscopic techniques. While specific data for this compound is not yet available, the detailed analysis of a close analogue provides a robust framework for its future characterization. The comprehensive data from HRMS, 1D, and 2D NMR experiments are essential for unambiguously determining its chemical structure. Further investigation into its biological activities, potentially targeting inflammatory pathways such as NF-κB, could reveal its therapeutic potential.

References

The Potent Bioactivity of Homoisoflavonoids from Polygonatum odoratum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the antioxidant, anti-inflammatory, cytotoxic, and anti-diabetic properties of homoisoflavonoids derived from the rhizomes of Polygonatum odoratum (also known as Solomon's Seal). This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the current scientific findings, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Introduction

Polygonatum odoratum, a perennial plant native to Europe and Asia, has a long history of use in traditional medicine for treating various ailments. Modern phytochemical investigations have revealed that its rhizomes are a rich source of bioactive compounds, among which homoisoflavonoids have garnered significant scientific attention. These compounds, a unique subclass of flavonoids, have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide synthesizes the current knowledge on the biological activities of homoisoflavonoids from P. odoratum, with a focus on their antioxidant, anti-inflammatory, cytotoxic, and anti-diabetic effects. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug discovery efforts.

Biological Activities of Homoisoflavonoids from Polygonatum odoratum

Homoisoflavonoids isolated from P. odoratum exhibit a spectrum of potent biological activities. The following sections summarize the quantitative data associated with these activities, providing a comparative overview of the efficacy of various isolated compounds.

Antioxidant Activity

The antioxidant capacity of homoisoflavonoids from P. odoratum has been extensively evaluated, primarily through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for antioxidant potency.

Compound Name/FractionAntioxidant Activity (IC50)Reference
(3R)-5,7-dihydroxy-3-(4'-hydroxybenzyl)-chroman-4-one4.9 ± 0.3 µg/mL[1]
Unidentified Homoisoflavonoid 13.8 ± 0.5 µg/mL[1]
Unidentified Homoisoflavonoid 63.9 ± 0.4 µg/mL[1]
3-(4'-hydroxy-benzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-one5.90 ± 0.150 µg/mL[2]
3-(4'-hydroxyl-benzyl)-5,7-dihydroxy-6-methyl-chroman-4-one11.64 ± 0.296 µg/mL[2]
Flavonoid-rich fraction74.1 ± 11.9 µg/mL[1]
Crude Flavonoid Extract (FE)0.06 ± 0.035 mg/mL[2]
Ascorbic Acid (Positive Control)5.3 ± 0.6 µg/mL[1]
Rutin (Positive Control)5.79 ± 0.140 µg/mL[2]

Table 1: Antioxidant activity of homoisoflavonoids and extracts from Polygonatum odoratum.

Anti-inflammatory Activity

The anti-inflammatory potential of P. odoratum constituents has been assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents.

Compound Name/FractionAnti-inflammatory Activity (IC50)Reference
Dichloromethane Leaf Extract (DLE)53.75 ± 0.72 µg/mL[3]
Ethanolic Extract25 pg/mL (for IL-6 secretion)[4]
Scutellarein-7-glucoside102 µM (for IL-6 production)[4]
Quercitrin77 µM (for IL-6 production)[4]

Table 2: Anti-inflammatory activity of extracts and compounds from Polygonatum odoratum.

Cytotoxic Activity

Certain homoisoflavonoids from P. odoratum have demonstrated significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents. The IC50 value, in this context, represents the concentration of the compound that inhibits 50% of cell growth.

Compound NameCell LineCytotoxic Activity (IC50)Incubation TimeReference
Homoisoflavanone-1A549 (Non-small cell lung cancer)49.11 µg/mL6 h[5]
Homoisoflavanone-1A549 (Non-small cell lung cancer)37.87 µg/mL12 h[5]
Homoisoflavanone-1A549 (Non-small cell lung cancer)37.11 µg/mL24 h[5]

Table 3: Cytotoxic activity of homoisoflavanone-1 from Polygonatum odoratum.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

DPPH Radical Scavenging Assay

This assay is a standard procedure for evaluating the antioxidant activity of natural compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol)

  • Test compounds (homoisoflavonoids)

  • Positive control (e.g., Ascorbic acid, Rutin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of test samples: Dissolve the homoisoflavonoid compounds and the positive control in methanol to prepare a series of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank containing only the solvent.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 246.7 Cells

This assay is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements (fetal bovine serum, antibiotics)

  • Lipopolysaccharide (LPS)

  • Test compounds (homoisoflavonoids)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the homoisoflavonoid compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of compounds to enhance glucose uptake in fat cells, a key indicator of anti-diabetic potential.

Materials:

  • 3T3-L1 pre-adipocyte cell line

  • Differentiation medium (containing insulin, dexamethasone, and IBMX)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin (positive control)

  • Test compounds (homoisoflavonoids)

  • 24-well cell culture plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes by treating them with differentiation medium for several days.

  • Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours in serum-free medium.

  • Treatment:

    • Wash the cells with KRH buffer.

    • Incubate the cells with various concentrations of the homoisoflavonoid compounds or insulin in KRH buffer for a specified time (e.g., 30 minutes).

  • Glucose Uptake:

    • Add 2-Deoxy-D-[3H]glucose or 2-NBDG to each well and incubate for a short period (e.g., 5-10 minutes).

  • Termination: Stop the uptake by washing the cells with ice-cold PBS.

  • Measurement:

    • For radioactive glucose, lyse the cells and measure the radioactivity using a scintillation counter.

    • For fluorescent glucose, measure the fluorescence intensity using a fluorescence plate reader.

  • Analysis: The amount of glucose uptake is normalized to the protein content of the cells and expressed as a fold change relative to the untreated control.

Signaling Pathways and Mechanisms of Action

The biological activities of homoisoflavonoids from P. odoratum are underpinned by their modulation of specific cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz (DOT language).

ER Stress-Mediated Apoptosis

Homoisoflavanone-1 has been shown to induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress.[5][6] This pathway involves the activation of key ER stress sensors and downstream effectors.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Apoptosis Apoptosis Homoisoflavanone-1 Homoisoflavanone-1 Unfolded Proteins Unfolded Proteins Homoisoflavanone-1->Unfolded Proteins PERK PERK Unfolded Proteins->PERK ATF4 ATF4 PERK->ATF4 GADD34 GADD34 ATF4->GADD34 Caspase3 Active Caspase-3 GADD34->Caspase3 activates PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis p38_p53_Apoptosis cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Homoisoflavanone-1 Homoisoflavanone-1 p38 p-p38 Homoisoflavanone-1->p38 p53 p-p53 p38->p53 Cdc2_dec Cdc2 (decreased) p53->Cdc2_dec Bcl2_Bak_ratio Bcl-2/Bak ratio (decreased) p53->Bcl2_Bak_ratio G2M_Arrest G2/M Arrest Cdc2_dec->G2M_Arrest Apoptosis Apoptosis Bcl2_Bak_ratio->Apoptosis Experimental_Workflow cluster_assays Bioactivity Assays P_odoratum Polygonatum odoratum Rhizomes Extraction Ethanol Extraction P_odoratum->Extraction Fractionation Fractionation (e.g., Macroporous Resin) Extraction->Fractionation Purification Purification (e.g., HSCCC, Sephadex) Fractionation->Purification Isolated_Compounds Isolated Homoisoflavonoids Purification->Isolated_Compounds Antioxidant Antioxidant Assay (e.g., DPPH) Isolated_Compounds->Antioxidant Anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) Isolated_Compounds->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (e.g., MTT) Isolated_Compounds->Cytotoxicity Anti_diabetic Anti-diabetic Assay (e.g., Glucose Uptake) Isolated_Compounds->Anti_diabetic

References

Spectroscopic data for 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Summary

The spectroscopic data for the analogous compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, provides a template for the expected values for 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one. The substitution patterns will induce predictable shifts in the spectral data, which can be estimated using established principles of spectroscopic theory.

Table 1: Nuclear Magnetic Resonance (NMR) Data for the Analogous Compound

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
12.5 (s, 1H, 5-OH)203.1 (C-4)
9.21 (s, 1H, 4'-OH)162.2 (C-7)
9.15 (s, 1H, 7-OH)160.1 (C-5)
6.96 (d, J=8.4 Hz, 2H, H-2', H-6')158.0 (C-8a)
6.66 (d, J=8.4 Hz, 2H, H-3', H-5')157.2 (C-4')
4.20 (dd, J=11.2, 5.2 Hz, 1H, H-2a)130.8 (C-1')
3.95 (dd, J=11.2, 8.0 Hz, 1H, H-2b)129.8 (C-2', C-6')
2.95 (dd, J=14.0, 5.2 Hz, 1H, H-9a)115.4 (C-3', C-5')
2.65 (m, 1H, H-3)105.1 (C-4a)
2.50 (dd, J=14.0, 9.2 Hz, 1H, H-9b)103.9 (C-6)
2.01 (s, 3H, 6-CH₃)102.8 (C-8)
1.95 (s, 3H, 8-CH₃)48.2 (C-3)
36.4 (C-9)
8.2 (6-CH₃)
7.2 (8-CH₃)

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for the Analogous Compound

Parameter Value
Ionization Mode ESI
Calculated m/z 328.1256
Found m/z 328.1258
Molecular Formula C₁₉H₁₈O₅

Table 3: Infrared (IR) and Raman Spectroscopy Data for the Analogous Compound

IR (KBr, cm⁻¹) Raman (cm⁻¹)
3420 (O-H)3062 (C-H, aromatic)
2925 (C-H, aliphatic)2928 (CH₂)
1645 (C=O)1615 (C=C, aromatic)
1610 (C=C, aromatic)1472
15151380
14501289
12601239
11701204
8301133
967
854
826

Experimental Protocols

The following are detailed experimental protocols for the acquisition of spectroscopic data for homoisoflavonoids, based on the methodologies reported for the analogous compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Spectroscopy:

    • A sample of the compound (5-10 mg) is dissolved in approximately 0.5 mL of DMSO-d₆.

    • The spectrum is acquired at room temperature.

    • Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • A more concentrated sample (20-30 mg) is prepared in approximately 0.5 mL of DMSO-d₆.

    • The spectrum is acquired at room temperature using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

2. High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: AB SCIEX Triple TOF 4600 spectrometer.

  • Ionization Method: Electrospray Ionization (ESI).

  • Analysis Mode: High-resolution mode to obtain accurate mass measurements.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

3. Infrared (IR) and Raman Spectroscopy

  • Micro-Infrared Spectroscopy:

    • Instrumentation: Thermo Fisher Nicolet iN10 Micro infrared spectrometer.

    • Sample Preparation: A small amount of the solid sample is placed on a KBr disc.

    • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Micro-Raman Spectroscopy:

    • Instrumentation: Thermo Fisher DXRxi Raman spectrometer.

    • Sample Preparation: A small amount of the solid sample is placed on a microscope slide.

    • Data Acquisition: The Raman spectrum is excited using a laser of a specific wavelength (e.g., 780 nm), and the scattered light is collected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized or isolated homoisoflavonoid compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis / Isolation Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR_Raman IR & Raman Spectroscopy Purification->IR_Raman UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing & Interpretation NMR->Data_Processing MS->Data_Processing IR_Raman->Data_Processing UV_Vis->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Final_Characterization Final Characterization Report Structure_Determination->Final_Characterization Biological_Activity_Workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_pathway_analysis Pathway Analysis Cell_Viability Cell Viability / Cytotoxicity Assays Phenotypic_Screening Phenotypic Screening Cell_Viability->Phenotypic_Screening Affinity_Chromatography Affinity Chromatography-MS Phenotypic_Screening->Affinity_Chromatography Computational_Docking Computational Docking Phenotypic_Screening->Computational_Docking Omics_Analysis Transcriptomics / Proteomics Affinity_Chromatography->Omics_Analysis Computational_Docking->Omics_Analysis Western_Blot Western Blot Analysis Omics_Analysis->Western_Blot Pathway_Mapping Signaling Pathway Mapping Western_Blot->Pathway_Mapping

In Vitro Bioassays of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is a homoisoflavonoid that has been isolated from the rhizome of Ophiopogon japonicas, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides an in-depth overview of the in vitro bioassays relevant to characterizing the biological activity of this compound, with a focus on its anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

While specific quantitative data for the titular compound is not extensively available in publicly accessible literature, a key study by Zhao et al. (2017) investigated the anti-inflammatory effects of compounds isolated from Ophiopogon japonicas, including the identification of this compound. The study evaluated the inhibitory effects of related homoisoflavonoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the reported IC50 values for compounds structurally related to the topic of this guide, providing a comparative context for its potential potency.[1]

CompoundBioassayCell LineIC50 (µg/mL)[1]
5,7-dihydroxy-3-(4′-hydroxybenzyl)-8-methyl-chromone (desmethylisoophiopogonone B)Nitric Oxide (NO) Production InhibitionRAW 264.714.1 ± 1.5
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneNitric Oxide (NO) Production InhibitionRAW 264.710.9 ± 0.8
4′-O-Demethylophiopogonanone ENitric Oxide (NO) Production InhibitionRAW 264.766.4 ± 3.5
Dexamethasone (Positive Control)Nitric Oxide (NO) Production InhibitionRAW 264.7Not explicitly stated in the abstract, but used for comparison.

Experimental Protocols

The following are detailed methodologies for key in vitro bioassays relevant to assessing the anti-inflammatory activity of this compound. These protocols are based on standard laboratory practices and the types of assays mentioned in the literature for similar compounds.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentrations at which the compound is not toxic to the cells, ensuring that any observed inhibitory effects are not due to cell death.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[2]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production by activated macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[2]

    • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[2]

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[2]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) into the cell culture medium.

  • Procedure (General):

    • Seed and treat RAW 264.7 cells with the test compound and LPS as described for the NO production assay.

    • Collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.

    • Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.

    • A detection antibody, often biotinylated, is then added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP).

    • A substrate solution is added, and the resulting color change is proportional to the amount of cytokine present.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).

    • Cytokine concentrations are calculated from a standard curve generated with recombinant cytokines.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of natural compounds in LPS-stimulated macrophages are often mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Bioassays cluster_analysis Data Analysis A RAW 264.7 Cell Culture B Seed cells in 96-well plates A->B C Pre-treat with Test Compound B->C D Stimulate with LPS (1 µg/mL) C->D E Nitric Oxide (Griess) Assay D->E 24h incubation F Cytokine (ELISA) Assays (TNF-α, IL-6) D->F 24h incubation G Cytotoxicity (MTT) Assay D->G 24h incubation H Measure Absorbance E->H F->H G->H I Calculate IC50 values H->I

General workflow for in vitro anti-inflammatory assays.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Compound Test Compound Compound->IKK Inhibits? Compound->NFkB Inhibits translocation?

Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Compound Test Compound Compound->TAK1 Inhibits? Compound->ERK Inhibits? Compound->JNK Inhibits? Compound->p38 Inhibits?

Simplified MAPK signaling pathway in LPS-stimulated macrophages.

Conclusion

This compound, a homoisoflavonoid from Ophiopogon japonicas, represents a promising candidate for further investigation as an anti-inflammatory agent. The in vitro bioassays detailed in this guide provide a robust framework for characterizing its biological activity and elucidating its mechanism of action. By employing these standardized protocols, researchers can generate reliable and reproducible data to support the development of this and other related natural products as potential therapeutics. Further studies are warranted to isolate or synthesize sufficient quantities of this compound for comprehensive in vitro and subsequent in vivo evaluation.

References

The Discovery and Isolation of Novel Chroman-4-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel chroman-4-one derivatives. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document details experimental protocols, summarizes quantitative biological data, and visualizes key pathways and workflows to facilitate further research and development in this promising area.

Synthetic Approaches to Chroman-4-one Derivatives

The synthesis of the chroman-4-one core and its derivatives is primarily achieved through two main strategies: the base-promoted condensation of 2'-hydroxyacetophenones with aldehydes and the intramolecular Friedel-Crafts acylation of phenoxypropionic acids.

Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones

This protocol, adapted from a procedure for synthesizing 2-alkyl-substituted chroman-4-ones, is efficient but can be prone to aldehyde self-condensation as a side reaction.[1]

Materials:

  • Appropriate 2′-hydroxyacetophenone (1.0 equiv)

  • Appropriate aldehyde (1.1 equiv)

  • Diisopropylethylamine (DIPA) (1.1 equiv)

  • Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

  • Dichloromethane

  • 1 M NaOH (aq)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.

  • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired chroman-4-one.[1][2]

Characterization:

The purified compounds should be characterized by:

  • NMR Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure. For example, in 2-pentylchroman-4-one, characteristic signals include a multiplet for the proton at C2 around 4.4-4.5 ppm and the carbonyl carbon (C4) signal in the 13C NMR spectrum around 192-193 ppm.[3][4]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[5][6]

Protocol: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This method is effective for the cyclization of phenoxypropionic acids to form the chroman-4-one ring system.[1]

Materials:

  • 3-Phenoxypropionic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask, place the 3-phenoxypropionic acid.

  • Add polyphosphoric acid (typically 10 times the weight of the starting material).

  • Heat the mixture to 100°C with efficient stirring for 1 hour.

  • Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.[1]

Biological Activities of Novel Chroman-4-one Derivatives

Chroman-4-one derivatives have been extensively evaluated for a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Anticancer Activity

Chroman-4-one derivatives have shown significant antiproliferative effects against various cancer cell lines. A notable mechanism of action for some of these compounds is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation and tumorigenesis.

Table 1: Anticancer Activity of Selected Chroman-4-one Derivatives

Compound/DerivativeCancer Cell Line(s)Activity MetricReported Value (µM)Reference(s)
6,8-dibromo-2-pentylchroman-4-one-IC50 (SIRT2)1.5[3]
8-bromo-6-chloro-2-pentylchroman-4-one-IC50 (SIRT2)4.5[4]
2-(2-(pyridin-2-yl)ethyl)chroman-4-one derivativesMCF-7 (Breast), A549 (Lung)AntiproliferativeSignificant reduction[7]
3-benzylideneflavanones/3-benzylidenechroman-4-onesColon cancer cell linesIC508-30[8]
2-phenyl-4H-chromone derivativesMGC-803IC50 (Telomerase)< 1[9]
3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (5i)HeLa, SMMC-7721, SGC-7901, U87, HepG2AntiproliferativeHigh activity[10][11]
Antimicrobial and Antifungal Activity

Several novel chroman-4-one derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial and Antifungal Activity of Chroman-4-one Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
7-hydroxychroman-4-oneStaphylococcus epidermidis64[12]
7-hydroxychroman-4-onePseudomonas aeruginosa128[12]
7-hydroxychroman-4-oneSalmonella enteritidis256[12]
7-methoxychroman-4-oneStaphylococcus epidermidis64[12]
7-methoxychroman-4-onePseudomonas aeruginosa128[12]
7-methoxychroman-4-oneCandida albicans64[12]
7-methoxychroman-4-oneCandida tropicalis64[12]
Spiropyrrolidines with chroman-4-one scaffoldBacillus subtilis32[13]
Spiropyrrolidines with chroman-4-one scaffoldStaphylococcus epidermidis32[13]
6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a)Xanthomonas oryzae pv. Oryzae24 (EC50)[14]
6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a)Xanthomonas axonopodis pv. Citri30 (EC50)[14]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Sirtuin Inhibition Assay (Fluorometric)

This assay measures the NAD+-dependent deacetylase activity of SIRT2 using a fluorogenic substrate.[9]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (containing a protease to cleave the deacetylated product)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (chroman-4-one derivative) dissolved in DMSO

  • Control inhibitor (e.g., Suramin)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, test compound at various concentrations, SIRT2 enzyme solution, and the fluorogenic peptide substrate.

  • Initiation of Reaction: Add NAD+ solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Add the developer solution to each well.

  • Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle). Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[15][16][17][18]

Materials:

  • Cell lysate from cancer cells

  • TRAP reaction buffer

  • dNTP mix

  • TS primer (forward primer)

  • ACX primer (reverse primer)

  • Taq DNA polymerase

  • Nuclease-free water

  • Loading dye

  • Polyacrylamide gel

  • TBE buffer

Procedure:

  • Cell Lysate Preparation: Prepare cell extracts from the desired cancer cell line. The protein concentration should be determined.

  • Telomerase Extension: In a PCR tube, combine the cell lysate, TRAP buffer, dNTPs, and the TS primer. Incubate at room temperature to allow telomerase to add telomeric repeats to the primer.

  • PCR Amplification: Add the ACX primer and Taq DNA polymerase to the reaction mixture. Perform PCR to amplify the extended products.

  • Gel Electrophoresis: Mix the PCR products with loading dye and run on a polyacrylamide gel in TBE buffer.

  • Detection: Visualize the DNA bands using a suitable staining method (e.g., SYBR Green) and an imaging system. A characteristic ladder of bands indicates telomerase activity.

  • Quantification: The intensity of the bands can be quantified to determine the relative telomerase activity in the presence of inhibitor compounds.

Visualizing Workflows and Signaling Pathways

Discovery and Isolation Workflows

The discovery of novel chroman-4-one derivatives can follow two main paths: isolation from natural sources or creation through synthetic chemistry.

G cluster_0 Natural Product Discovery cluster_1 Synthetic Chemistry Approach Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Extraction Fractionation Fractionation Extraction->Fractionation Chromatography Bioassay-Guided Isolation Bioassay-Guided Isolation Fractionation->Bioassay-Guided Isolation Activity Screening Structure Elucidation Structure Elucidation Bioassay-Guided Isolation->Structure Elucidation NMR, MS Lead Compound Lead Compound Structure Elucidation->Lead Compound Starting Materials Starting Materials Combinatorial Synthesis Combinatorial Synthesis Starting Materials->Combinatorial Synthesis Parallel Synthesis Compound Library Compound Library Combinatorial Synthesis->Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Biological Assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies Lead Optimization->Lead Compound

General workflows for the discovery of novel chroman-4-one derivatives.
Signaling Pathways

Certain chroman-4-one derivatives selectively inhibit SIRT2, leading to downstream effects that contribute to their anticancer activity.

SIRT2 SIRT2 Deacetylated_Tubulin α-Tubulin (deacetylated) SIRT2->Deacetylated_Tubulin Deacetylation cMyc c-Myc SIRT2->cMyc Stabilizes Chromanone Chroman-4-one Derivative Chromanone->SIRT2 Inhibition Degradation c-Myc Degradation Chromanone->Degradation Promotes Tubulin α-Tubulin (acetylated) Tubulin->SIRT2 Microtubule Microtubule Instability Tubulin->Microtubule Promotes Stability Deacetylated_Tubulin->Microtubule Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis cMyc->Degradation

Mechanism of SIRT2 inhibition by chroman-4-one derivatives leading to anticancer effects.

Some chromen-4-one derivatives inhibit telomerase activity by downregulating the expression of dyskerin, a key component of the telomerase complex.

Chromenone Chromen-4-one Derivative Dyskerin_exp Dyskerin Gene Expression Chromenone->Dyskerin_exp Downregulates Dyskerin Dyskerin Protein Dyskerin_exp->Dyskerin Telomerase Telomerase Complex Assembly & Stability Dyskerin->Telomerase TERC TERC (RNA component) TERC->Telomerase Telomere Telomere Maintenance Telomerase->Telomere Proliferation Cancer Cell Immortality Telomere->Proliferation

Telomerase inhibition via dyskerin downregulation by chromen-4-one derivatives.

References

A Comprehensive Technical Review of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one (Sargachromenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one, a naturally occurring homoisoflavonoid commonly known as Sargachromenol, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Primarily isolated from various species of brown algae, particularly of the Sargassum genus, Sargachromenol has demonstrated a range of promising biological activities.[1][2] This technical guide provides an in-depth review of the existing literature on Sargachromenol, with a focus on its quantitative biological data, experimental protocols, and the signaling pathways it modulates.

Biological Activities and Quantitative Data

Sargachromenol exhibits a spectrum of biological effects, with its anti-inflammatory and neuroprotective properties being the most extensively studied.[1][3] Other reported activities include antioxidant, anti-cancer, and anti-photoaging effects.[1] While the literature is rich with qualitative descriptions of these activities, specific quantitative data such as IC50 and Ki values for the pure compound are not extensively reported. However, data for a sargachromenol-rich ethanolic extract from Myagropsis myagroides provides valuable insight into its potency.

The following tables summarize the available quantitative and qualitative data for Sargachromenol and related extracts.

Table 1: Anti-Inflammatory Activity of Sargachromenol-Rich Extract

TargetCell LineStimulantActivityEC50 (µg/mL)Reference
TNF-αBV-2LPSInhibition11.8 ± 1.2[4]
IL-1βBV-2LPSInhibition7.55 ± 0.5[4]
IL-6BV-2LPSInhibition14.1 ± 1.8[4]
PGE2BV-2LPSInhibition8.40 ± 1.08[4]

Table 2: Qualitative Biological Activities of Pure Sargachromenol

ActivityModel SystemKey FindingsReferences
Anti-inflammatory RAW 264.7 macrophagesDose-dependent inhibition of NO, iNOS, PGE2, and COX-2 production. Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[5][6][7]
Neuroprotective HT22 cellsAttenuation of glutamate-induced neuronal cell death and oxidative stress.[8][9]
Antioxidant In vitro assaysPotent radical scavenging activity.[1]
Anti-cancer HaCaT cellsInduction of apoptosis.[1]
Anti-photoaging Skin fibroblastsSuppression of MMP-1, -2, and -9 activity.[1]

Mechanism of Action and Signaling Pathways

Sargachromenol exerts its biological effects by modulating key cellular signaling pathways, primarily the NF-κB, MAPK, and Nrf2/HO-1 pathways.

Anti-inflammatory Mechanism

In the context of inflammation, Sargachromenol has been shown to inhibit the activation of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.[3][6] It suppresses the phosphorylation of key proteins in these pathways, leading to a downstream reduction in the production of pro-inflammatory mediators. Concurrently, Sargachromenol activates the Nrf2/HO-1 pathway, which is a critical regulator of the cellular antioxidant response and also plays a role in dampening inflammation.[10]

Neuroprotective Mechanism

The neuroprotective effects of Sargachromenol are also attributed to its ability to modulate the MAPK/NF-κB and Nrf2/HO-1 signaling pathways.[8][9] By inhibiting the pro-inflammatory and pro-apoptotic signals mediated by MAPK and NF-κB, and by enhancing the antioxidant and cytoprotective effects of the Nrf2/HO-1 pathway, Sargachromenol protects neuronal cells from oxidative stress-induced damage.

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Sargachromenol.

Sargachromenol_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_n NF-κB (p65/p50) NFkappaB->NFkappaB_n translocation Sargachromenol Sargachromenol Sargachromenol->MAPK_pathway inhibits Sargachromenol->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkappaB_n->Pro_inflammatory_Genes activates

Caption: Sargachromenol's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Sargachromenol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sargachromenol Sargachromenol Keap1 Keap1 Sargachromenol->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Sargachromenol activates the Nrf2/HO-1 antioxidant pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols cited in the literature for the study of Sargachromenol.

Isolation of Sargachromenol

Sargachromenol is typically isolated from dried and powdered Sargassum species. A common protocol involves:

  • Extraction: The powdered algal material is extracted with 70% ethanol.

  • Partitioning: The ethanol extract is then partitioned successively with n-hexane and ethyl acetate.

  • Chromatography: The hexane fraction, which is rich in Sargachromenol, is subjected to open column chromatography on an ODS (octadecylsilane) column with a hexane/ethyl acetate step-gradient elution.

  • Purification: The fractions containing Sargachromenol are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[9]

Synthesis of a Related Homoisoflavonoid

While a complete synthesis of Sargachromenol is not detailed in the reviewed literature, a synthetic route for the structurally similar 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one has been described and involves the following key steps:

  • Claisen-Schmidt Condensation: Reaction of an appropriate aldehyde and ketone under basic conditions to form a chalcone intermediate.

  • Hydrogenation: The chalcone is then hydrogenated, for example, using ultrasonication.

  • Cyclization: The resulting compound is cyclized with paraformaldehyde in the presence of a base like ethylenediamine to yield the final chroman-4-one structure.

In Vitro Anti-inflammatory Assays

Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[11]

  • BV-2 microglial cells are also used and maintained in similar conditions.[4]

LPS-induced Inflammation Model:

  • Cells are seeded in appropriate plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of Sargachromenol for 1-2 hours.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 16-24 hours).[4][11]

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess assay.[11]

  • Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6) Production: Quantified from the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5]

Western Blot Analysis for Protein Expression
  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-p38, p-JNK, Nrf2, HO-1) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][7][10]

RT-PCR for mRNA Expression Analysis
  • RNA Extraction: Total RNA is isolated from cells using a reagent like TRIzol.[11]

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.[11]

  • PCR Amplification: The cDNA is then used as a template for polymerase chain reaction (PCR) with specific primers for the genes of interest (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2).[10][11]

Neuroprotection Assays

Cell Culture:

  • HT22 hippocampal neuronal cells are cultured in DMEM with 10% FBS.[8]

Glutamate-Induced Toxicity Model:

  • HT22 cells are seeded in plates.

  • Cells are pre-treated with Sargachromenol for 1 hour.

  • Toxicity is induced by exposing the cells to glutamate (e.g., 5 mM) for 24 hours.[8]

Cell Viability Assay:

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Conclusion

This compound (Sargachromenol) is a promising natural product with well-documented anti-inflammatory and neuroprotective activities. Its mechanism of action, involving the modulation of the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways, provides a solid foundation for its potential therapeutic applications. While quantitative data for the pure compound remains somewhat limited in the public domain, the available information on sargachromenol-rich extracts suggests significant potency. Further research focusing on the total synthesis, pharmacokinetic profiling, and in vivo efficacy of pure Sargachromenol is warranted to fully elucidate its therapeutic potential and advance its development as a novel drug candidate.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of homoisoflavanones, a class of naturally occurring phenolic compounds, for researchers, scientists, and drug development professionals. It covers the IUPAC nomenclature and common synonyms, summarizes quantitative biological data, details relevant experimental protocols, and illustrates a key signaling pathway modulated by these compounds.

IUPAC Nomenclature and Synonyms of Homoisoflavanones

Homoisoflavanones are characterized by a 16-carbon skeleton, which distinguishes them from the C15 skeleton of the more common flavonoids and isoflavonoids.[1][2] The core structure is a 3-benzyl-4-chromanone or a 3-benzylidene-4-chromanone.[1]

IUPAC Naming Convention:

The systematic IUPAC name for the homoisoflavanone core is based on the chroman-4-one structure. The numbering of the chroman-4-one core follows the standard IUPAC rules for heterocyclic compounds, with the oxygen atom of the heterocyclic C ring designated as position 1. The phenyl B ring is attached at position 3. The carbons of the B ring are numbered from 1' to 6'.

Synonyms and Common Names:

Many homoisoflavanones are known by trivial names, often derived from their plant source. For example, cremastranone was isolated from Cremastra appendiculata.[2] Other common names include autumnalin and eucomin.[1]

Quantitative Biological Activity of Selected Homoisoflavanones

Homoisoflavanones exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.[2][3] The following table summarizes quantitative data for selected homoisoflavanones.

HomoisoflavanoneBiological ActivityAssay SystemIC50 ValueReference
3-dehydroxy-3′-hydroxyeucomolCytotoxicMDA-MB-435 (melanoma) cell line0.62 µM[4]
3-dehydroxy-3′-hydroxyeucomolCytotoxicMDA-MB-231 (breast cancer) cell line5.36 µM[4]
3-dehydroxy-3′-hydroxyeucomolCytotoxicOVCAR3 (ovarian cancer) cell line2.52 µM[4]
SH-11052Anti-proliferativeHuman Umbilical Vein Endothelial Cells (HUVECs)18 µM (GI50)[5]
HematoxylinProtein Tyrosine Kinase (c-Src) InhibitionELISA-based high-throughput screeningNanomolar to micromolar range[6]

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of homoisoflavanones from plant sources, a general synthetic procedure, and a common in vitro assay for evaluating their anti-inflammatory activity.

Extraction and Isolation of Homoisoflavonoids from Plant Material

This protocol describes a general method for extracting and isolating homoisoflavonoids from plant sources, such as the bulbs of Muscari comosum.[7]

1. Plant Material Preparation:

  • Collect fresh plant material (e.g., bulbs).

  • Clean the material with distilled water to remove debris.

  • Freeze the material at -20°C and then lyophilize (freeze-dry) to remove water.

  • Grind the dried material into a fine powder.

2. Extraction:

  • Weigh the powdered plant material and place it in a flask.

  • Add a 70:30 (v/v) mixture of methanol and water in a 1:7 (w/v) ratio of plant material to solvent.[7]

  • Incubate the mixture on an orbital shaker at 20°C for 24 hours.[7]

  • Separate the extract from the solid plant material by centrifugation at 18,000 x g for 10 minutes at 20°C.[7]

  • Collect the supernatant. The remaining solid can be re-extracted to maximize yield.

  • Combine the supernatants from all extractions.

3. Isolation and Purification:

  • Concentrate the combined extract to dryness.

  • Redissolve the crude extract in a minimal amount of a suitable solvent.

  • Perform column chromatography using silica gel as the stationary phase.

  • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine fractions containing the desired compounds.

  • For further purification, preparative TLC can be used to isolate individual homoisoflavanones.[7]

  • Confirm the structure and purity of the isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

General Synthesis of Homoisoflavanones

This protocol outlines a general synthetic route to 3-benzylidene-4-chromanone type homoisoflavanones from substituted phenols.[8][9]

1. Synthesis of Substituted Phenols:

  • Synthesize the appropriately substituted phenols that will form the A-ring of the homoisoflavanone.

2. Condensation Reaction:

  • React the substituted phenol with an appropriate reagent to form a chroman-4-one intermediate.

  • Condense the chroman-4-one with a substituted benzaldehyde in the presence of a suitable catalyst (e.g., using an Aldol condensation or a related reaction) to form the 3-benzylidene-4-chromanone.

3. Purification:

  • Purify the synthesized homoisoflavanone using column chromatography.

4. Structural Elucidation:

  • Confirm the structure of the final product using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry.[9]

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of homoisoflavanones by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.[10]

  • Pre-treat the cells with various concentrations of the test homoisoflavanone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

2. Measurement of Nitric Oxide (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.[10]

  • Incubate at room temperature for 10-15 minutes, protected from light.[10]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration, a stable product of NO, by comparing the absorbance to a standard curve of sodium nitrite. A reduction in nitrite levels in the presence of the homoisoflavanone indicates anti-inflammatory activity.

Signaling Pathway Modulation by Homoisoflavanones

Homoisoflavanones have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][[“]] Upon stimulation by inflammatory signals like TNF-α, these pathways become activated, leading to the production of pro-inflammatory mediators. Some homoisoflavanones can inhibit these pathways, thereby reducing the inflammatory response.[3]

Homoisoflavanone_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Inhibition of IκB leads to NF-κB release NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Homoisoflavanone Homoisoflavanone Homoisoflavanone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by homoisoflavanones.

References

Methodological & Application

Synthesis protocol for 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed synthesis of this compound, a homoisoflavonoid derivative. Homoisoflavonoids are a class of naturally occurring phenolic compounds with a 16-carbon skeleton, known for their diverse and significant biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The synthesis of novel homoisoflavonoid structures is a key area of research in medicinal chemistry and drug discovery.

The following protocol is a proposed synthetic route based on established methodologies for the synthesis of structurally related homoisoflavonoids. The key steps involve a Claisen-Schmidt condensation to form a chalcone intermediate, followed by hydrogenation and a subsequent cyclization reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic protocol. The yields are estimated based on reported syntheses of similar compounds.

StepReactionStarting MaterialReagents and CatalystsSolventReaction Time (h)Temperature (°C)ProductEstimated Yield (%)
1Aldol Condensation1-(2,4-Dihydroxy-3-methyl-5,6-dimethoxyphenyl)ethanone2,4-Bis(benzyloxy)benzaldehyde, KOHMethanol480 (reflux)(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4-bis(benzyloxy)phenyl)prop-2-en-1-one (Chalcone)85
2Michael Addition and CyclizationChalcone from Step 1Sodium acetateMethanol680 (reflux)3-(2,4-Bis(benzyloxy)benzylidene)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one75
3Catalytic HydrogenationProduct from Step 2H₂, 10% Pd/CEthyl Acetate/Methanol2Room TempThis compound90

Experimental Protocols

Step 1: Synthesis of (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4-bis(benzyloxy)phenyl)prop-2-en-1-one (Chalcone Intermediate)
  • To a solution of 1-(2,4-Dihydroxy-3-methyl-5,6-dimethoxyphenyl)ethanone (1.0 eq) in methanol, add 2,4-Bis(benzyloxy)benzaldehyde (1.0 eq).

  • Slowly add a solution of potassium hydroxide (3.0 eq) in methanol to the mixture with stirring.

  • The reaction mixture is then heated to reflux at 80°C for 4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting mixture is acidified with dilute HCl to a pH of 3-4.

  • The precipitated yellow solid (chalcone) is filtered, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 3-(2,4-Bis(benzyloxy)benzylidene)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one
  • The chalcone intermediate from Step 1 (1.0 eq) is dissolved in methanol.

  • Sodium acetate (2.0 eq) is added to the solution.

  • The reaction mixture is heated to reflux at 80°C for 6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate:hexane gradient).

Step 3: Synthesis of this compound
  • The product from Step 2 (1.0 eq) is dissolved in a mixture of ethyl acetate and methanol.

  • 10% Palladium on carbon (Pd/C) catalyst (10 mol%) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 2 hours.

  • After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the final product.

  • The product can be further purified by flash column chromatography if necessary.

Visualizations

Synthetic Workflow

Synthesis_Workflow start Starting Materials: 1-(2,4-Dihydroxy-3-methyl-5,6-dimethoxyphenyl)ethanone 2,4-Bis(benzyloxy)benzaldehyde step1 Step 1: Aldol Condensation (Chalcone Formation) start->step1 KOH, Methanol step2 Step 2: Michael Addition & Cyclization step1->step2 Sodium Acetate, Methanol step3 Step 3: Catalytic Hydrogenation (Deprotection) step2->step3 H2, 10% Pd/C end_product Final Product: 3-(2,4-Dihydroxybenzyl)-5-hydroxy- 7,8-dimethoxy-6-methylchroman-4-one step3->end_product

Caption: Overall workflow for the synthesis of the target homoisoflavonoid.

Key Chemical Transformations

Chemical_Transformations acetophenone Substituted 2-Hydroxyacetophenone chalcone Chalcone Intermediate acetophenone->chalcone Base-catalyzed condensation aldehyde Substituted Benzaldehyde aldehyde->chalcone benzylidene 3-Benzylidenechroman-4-one chalcone->benzylidene Intramolecular cyclization final_product 3-Benzylchroman-4-one (Target Molecule) benzylidene->final_product Reduction of exocyclic double bond

Caption: Key chemical transformations in the proposed synthetic route.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is a homoisoflavonoid, a class of natural products known for their potential biological activities.[1][2][3] Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and pharmaceutical development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on reversed-phase chromatography, which is a predominant and efficient technique for the separation of flavonoids and related compounds.[4][5]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table outlines the recommended instrumental parameters.

ParameterSpecification
HPLC System Quaternary Gradient HPLC System with Autosampler and UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: HPLC Instrumentation and Conditions

2. Mobile Phase Gradient Program

The following gradient elution program is recommended for the separation of the analyte from potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.04060
20.04060
22.07030
25.07030

Table 2: Mobile Phase Gradient Program

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Method Validation Parameters

The analytical method should be validated to ensure its suitability for its intended purpose. The following table summarizes typical quantitative data obtained during method validation.

ParameterResult
Retention Time (tR) Approximately 12.5 minutes
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 3: Summary of Quantitative Method Validation Data

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Stock Solution (1 mg/mL in Methanol) prep_working Prepare Working Standards (1-100 µg/mL) prep_standard->prep_working inject_sample Inject 10 µL of Sample/Standard prep_working->inject_sample prep_sample Prepare Sample Solution in Methanol filter_sample Filter Sample through 0.45 µm Syringe Filter prep_sample->filter_sample filter_sample->inject_sample hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->inject_sample run_hplc Run HPLC Method (25 min) inject_sample->run_hplc detect Detect at 280 nm run_hplc->detect acquire_data Acquire Chromatogram detect->acquire_data integrate_peak Integrate Analyte Peak acquire_data->integrate_peak calibration_curve Generate Calibration Curve from Standards integrate_peak->calibration_curve quantify Quantify Analyte in Sample integrate_peak->quantify calibration_curve->quantify

Caption: HPLC Analysis Workflow for this compound.

References

Application Notes and Protocols: NMR Spectroscopy for the Characterization of Chroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of chroman-4-ones using Nuclear Magnetic Resonance (NMR) spectroscopy. Chroman-4-ones are a significant class of heterocyclic compounds widely recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[1] Accurate structural elucidation and purity assessment are critical for drug discovery and development, and NMR spectroscopy is an indispensable tool for these purposes.

This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural confirmation of the chroman-4-one scaffold, determination of substitution patterns, elucidation of stereochemistry, and quantitative analysis.

Structural Elucidation of the Chroman-4-one Scaffold

The fundamental structure of a chroman-4-one consists of a benzene ring fused to a dihydropyranone ring. The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the core structure.

Key NMR Techniques and Their Roles
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule, offering insights into the carbon skeleton.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. This is crucial for tracing the connectivity within the aliphatic part of the dihydropyranone ring and within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH), allowing for the direct assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is vital for connecting different structural fragments, such as substituents to the aromatic ring or confirming the placement of the carbonyl group.

Typical NMR Data for Chroman-4-ones

The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the chroman-4-one scaffold are characteristic. The following tables summarize typical data for substituted chroman-4-ones, providing a valuable reference for spectral interpretation.[2][3][4]

Table 1: ¹H NMR Data for Substituted Chroman-4-ones (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)
H-24.35 - 4.74m
H-32.60 - 2.92m
H-57.61 - 7.85d or dd~7.8 - 8.3
H-66.91 - 7.44m
H-76.30 - 7.10m
H-86.91 - 7.94d or dd~7.8 - 8.8

Table 2: ¹³C NMR Data for Substituted Chroman-4-ones (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-266.9 - 79.2
C-329.9 - 43.1
C-4189.8 - 193.0
C-4a~121.0
C-5117.9 - 128.5
C-6110.4 - 135.9
C-7102.4 - 164.4
C-8102.4 - 126.9
C-8a~161.7

Experimental Protocols

The following are detailed protocols for the key NMR experiments used in the characterization of chroman-4-ones. These are general guidelines and may require optimization based on the specific compound and available instrumentation.

Sample Preparation
  • Sample Amount: Weigh 5-10 mg of the chroman-4-one sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for many chroman-4-one derivatives.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard.

¹H NMR Spectroscopy
  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

    • Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase the spectrum manually.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals.

¹³C NMR Spectroscopy
  • Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

    • Number of Scans (NS): 128-1024 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D COSY
  • Pulse Program: Use a standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 and F1: Same as the ¹H spectrum (12-16 ppm).

    • Number of Increments (in F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum if necessary.

2D HSQC
  • Pulse Program: Use a standard gradient-selected, phase-sensitive HSQC experiment (e.g., 'hsqcetgpsi' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

    • Spectral Width (SW) in F1 (¹³C): 160-200 ppm.

    • Number of Increments (in F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Processing:

    • Apply a sine-bell or QSINE window function in both dimensions.

    • Perform a 2D Fourier transform.

2D HMBC
  • Pulse Program: Use a standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

    • Spectral Width (SW) in F1 (¹³C): 200-240 ppm.

    • Number of Increments (in F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Long-range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz to observe typical two- and three-bond correlations.

  • Processing:

    • Apply a sine-bell or QSINE window function in both dimensions.

    • Perform a 2D Fourier transform.

Stereochemical Analysis using NOESY

The Nuclear Overhauser Effect (NOE) is a through-space interaction that can be detected between protons that are close in space (< 5 Å), regardless of the number of bonds separating them.[5] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is invaluable for determining the relative stereochemistry of substituents on the chroman-4-one scaffold.[6]

NOESY Experimental Protocol
  • Pulse Program: Use a standard phase-sensitive NOESY experiment with gradient selection (e.g., 'noesygpph' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 and F1: Same as the ¹H spectrum.

    • Number of Increments (in F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Mixing Time (d8): This is a crucial parameter and may need to be optimized. For small molecules like chroman-4-ones, a mixing time of 500-800 ms is a good starting point.

  • Processing:

    • Apply a sine-bell or QSINE window function in both dimensions.

    • Perform a 2D Fourier transform.

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a powerful technique for determining the purity of a compound without the need for a specific reference standard of the analyte. The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.

qNMR Experimental Protocol
  • Sample Preparation:

    • Accurately weigh the chroman-4-one sample (analyte).

    • Accurately weigh a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have sharp, well-resolved signals that do not overlap with the analyte signals.

    • Dissolve both the analyte and the internal standard in a known volume of deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: Use a calibrated 90° pulse.

    • Relaxation Delay (D1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation. A D1 of 30-60 seconds is often used for accurate quantification.

    • Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).

  • Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing NMR Data Interpretation Workflows

The following diagrams illustrate the logical workflow for chroman-4-one characterization using NMR spectroscopy.

chroman_structure_elucidation cluster_stereo Stereochemistry cluster_quant Quantification H1_NMR 1H NMR COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H HMBC HMBC H1_NMR->HMBC Long-range C-H NOESY NOESY H1_NMR->NOESY Through-space Correlations qNMR qNMR H1_NMR->qNMR Purity Assessment C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC nmr_logical_relationship Start Chroman-4-one Sample Basic_Spectra Acquire 1H and 13C NMR Start->Basic_Spectra Quantify Assess Purity (qNMR) Start->Quantify Proton_Assignment Assign Proton Signals (1H) Basic_Spectra->Proton_Assignment Carbon_Assignment Assign Carbon Signals (13C) Basic_Spectra->Carbon_Assignment Connectivity Establish Connectivity (COSY, HMBC) Proton_Assignment->Connectivity Carbon_Assignment->Connectivity via HSQC Stereochem Determine Stereochemistry (NOESY) Connectivity->Stereochem Final_Structure Final Characterized Structure Stereochem->Final_Structure Quantify->Final_Structure

References

Application Note: High-Resolution Mass Spectrometry of Synthetic Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoisoflavonoids, a unique subclass of flavonoids characterized by an additional carbon atom in their heterocyclic C ring, have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The precise structural characterization of synthetic homoisoflavonoids is paramount for understanding structure-activity relationships and ensuring the quality of potential drug candidates. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful analytical tool for the unambiguous identification and quantification of these compounds. This application note provides detailed protocols and data analysis strategies for the characterization of synthetic homoisoflavonoids using LC-HRMS.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure high-quality data and prevent instrument contamination. For synthetic homoisoflavonoids, the following protocol is recommended:

  • Initial Dissolution: Accurately weigh approximately 1 mg of the synthetic homoisoflavonoid and dissolve it in 1 mL of a suitable HPLC-grade solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution with a concentration range of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the LC system.

  • Purity Check: It is advisable to check the purity of the synthetic compound by a preliminary low-resolution mass spectrometer or NMR before proceeding with HRMS analysis.[1]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

The separation of homoisoflavonoids and their potential isomers can be achieved using a robust reversed-phase LC method coupled to a high-resolution mass spectrometer.

Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument capable of MS/MS fragmentation.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

HRMS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp 350 °C
Mass Range m/z 100-1000
Acquisition Mode Full Scan MS and Data-Dependent MS/MS
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS

Data Presentation

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of compounds. The fragmentation data obtained from MS/MS experiments are crucial for structural elucidation.

Table 1: High-Resolution Mass Spectrometry Data for a Representative Synthetic Homoisoflavonoid
ParameterObserved ValueTheoretical ValueMass Error (ppm)Elemental Composition
[M+H]⁺ 271.0965271.09640.37C₁₆H₁₅O₄
Fragment 1 153.0182153.0188-3.92C₇H₅O₄
Fragment 2 118.0753118.0759-5.08C₉H₁₀
Table 2: Common Neutral Losses Observed in Homoisoflavonoid Fragmentation
Neutral LossMass (Da)Corresponding Moiety
H₂O 18.0106Hydroxyl group
CO 27.9949Carbonyl group
CH₃• 15.0235Methyl radical (from methoxy groups)
C₇H₇• 91.0548Benzyl radical

Visualizations

Experimental Workflow

The overall workflow for the analysis of synthetic homoisoflavonoids by LC-HRMS is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis synthesis Synthetic Homoisoflavonoid dissolution Dissolution (1 mg/mL) synthesis->dissolution dilution Dilution (1-10 ug/mL) dissolution->dilution filtration Filtration (0.22 um) dilution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation hrms_detection HRMS Detection (Q-TOF/Orbitrap) lc_separation->hrms_detection msms_fragmentation MS/MS Fragmentation hrms_detection->msms_fragmentation mass_accuracy Mass Accuracy & Formula Determination msms_fragmentation->mass_accuracy fragmentation_analysis Fragmentation Pattern Analysis mass_accuracy->fragmentation_analysis structure_elucidation Structure Elucidation fragmentation_analysis->structure_elucidation

Caption: Experimental workflow for LC-HRMS analysis of synthetic homoisoflavonoids.

Fragmentation Pathway of a Homoisoflavonoid

The fragmentation of flavonoids and their derivatives in the mass spectrometer provides valuable structural information. A common fragmentation pathway involves retro-Diels-Alder (RDA) reactions in the C-ring.

fragmentation_pathway parent [M+H]⁺ Homoisoflavonoid fragment_a A-ring Fragment parent->fragment_a RDA Cleavage fragment_b B-ring Fragment (with benzyl group) parent->fragment_b RDA Cleavage fragment_a_co [A-ring - CO]⁺ fragment_a->fragment_a_co neutral_loss_co - CO fragment_a_co->neutral_loss_co

Caption: Representative fragmentation pathway of a protonated homoisoflavonoid.

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is an indispensable technique for the comprehensive structural characterization of synthetic homoisoflavonoids. The detailed protocols and data analysis strategies presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize these important bioactive molecules. The high mass accuracy and fragmentation data offered by HRMS are critical for unambiguous structure elucidation, which is essential for advancing drug discovery and development programs.

References

Application Notes & Protocols for Cell-Based Assays Using 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific cell-based assay data, established signaling pathways, or detailed protocols for the compound 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one. The following application notes and protocols are provided as representative examples based on the known biological activities of structurally related homoisoflavonoids and chroman-4-one derivatives. The experimental details and expected outcomes are hypothetical and should be optimized and validated for the specific compound and cell lines used.

Introduction

This compound belongs to the homoisoflavonoid class of organic compounds, which are based on a chromanone structure.[1][2] Chroman-4-one derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[3] Structurally similar compounds have demonstrated potential antioxidant, anti-inflammatory, anti-proliferative, and lipid-modulating properties, making them promising candidates for investigation in various therapeutic areas, including oncology and metabolic diseases.[4][5] The following application notes describe common cell-based assays that can be employed to evaluate the cytotoxic, anti-proliferative, and other biological effects of this compound.

Application Note 1: Evaluation of Cytotoxicity and Anti-Proliferative Activity

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).

Relevant Assays:

  • MTT Assay: A colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Cycle Analysis by Flow Cytometry: To determine the effect of the compound on the progression of the cell cycle.

  • Apoptosis Assay (e.g., Annexin V/PI staining): To identify and quantify apoptotic cells.

Quantitative Data from Structurally Related Compounds

The following table summarizes the IC50 values of various chromanone and chalcone derivatives against different cancer cell lines, illustrating the potential anti-proliferative activity of this class of compounds.

Compound ClassCompoundCell LineIC50 (µM)Reference
Chalcone Derivative2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)HeLa (Cervical Cancer)10.05 ± 0.22[6]
Chalcone Derivative2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)C-33A (Cervical Cancer)15.76 ± 1.49[6]
Chalcone Derivative2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)SiHa (Cervical Cancer)18.31 ± 3.10[6]
Chalcone Derivative2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)SMMC-7721 (Hepatocellular Carcinoma)32.3 ± 1.13[7]
Flavanone/Chromanone DerivativeDerivative 1Caco-2 (Colorectal Cancer)Low micromolar[8]
Flavanone/Chromanone DerivativeDerivative 3Various Colon Cancer Lines15 - 30[8]
Flavanone/Chromanone DerivativeDerivative 5Various Colon Cancer Lines15 - 30[8]
2-Phenoxychromone Derivative5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one (7e)Huh7 (Hepatocyte) - Lipid Accumulation32.2 ± 2.1[5]
Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow: Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Serial Dilutions of Compound B->C D Treat Cells for 24-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Application Note 2: Investigation of Potential Signaling Pathway Modulation

Objective: To investigate the molecular mechanism of action by identifying the signaling pathways modulated by this compound. Structurally related compounds have been shown to influence pathways such as PI3K/AKT/mTOR and MAPK, which are critical in cell survival, proliferation, and apoptosis.[9][10][11]

Relevant Assays:

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins in signaling pathways (e.g., Akt, mTOR, ERK, p38).

  • Reporter Gene Assays: To measure the activity of transcription factors (e.g., NF-κB) downstream of signaling cascades.

Hypothetical Signaling Pathway: PI3K/AKT/mTOR Inhibition

Many flavonoids and related phenolic compounds exert their anti-cancer effects by inhibiting the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer cells.[9][11] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Compound Test Compound Compound->PI3K Inhibition Compound->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by the test compound.

Experimental Protocol: Western Blotting for AKT Phosphorylation

Principle: Western blotting is used to detect specific proteins in a sample. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., AKT), one can determine if a compound inhibits its activation.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.

Application Note 3: Assessment of Anti-Adipogenic and Lipid-Modulating Effects

Objective: To evaluate the potential of this compound to inhibit intracellular lipid accumulation, a key process in adipogenesis and relevant to metabolic diseases.

Relevant Assays:

  • Oil Red O Staining: A qualitative and quantitative assay to visualize and measure neutral lipids in cells.[4]

  • Adipocyte Differentiation Assay: To assess the compound's effect on the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes.

Experimental Protocol: Oil Red O Staining for Lipid Accumulation

Principle: Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in cells. The amount of stained lipid can be visualized under a microscope and quantified by extracting the dye and measuring its absorbance.[4]

Materials:

  • HepG2 cells or 3T3-L1 preadipocytes

  • Culture medium, differentiation medium (for 3T3-L1)

  • Oleic acid (to induce lipid loading in HepG2)

  • Test compound

  • 10% formalin

  • Oil Red O working solution

  • Isopropanol

Procedure:

  • Cell Culture and Treatment:

    • For HepG2: Seed cells and treat with oleic acid to induce lipid accumulation, concurrently with various concentrations of the test compound for 24-48 hours.

    • For 3T3-L1: Induce differentiation of preadipocytes into adipocytes in the presence of the test compound.

  • Cell Fixation: Wash cells with PBS and fix with 10% formalin for 30-60 minutes.

  • Staining: Wash with water, then with 60% isopropanol. Add the Oil Red O working solution and incubate for 15-20 minutes.

  • Visualization: Wash away excess stain and visualize the red lipid droplets under a microscope.

  • Quantification: Elute the dye from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.

Logical Flow: Anti-Adipogenesis Screening

G A Induce Adipogenesis (e.g., 3T3-L1 differentiation or Oleic Acid treatment in HepG2) B Treat with Test Compound at various concentrations A->B C Fix and Stain Cells with Oil Red O B->C D Microscopic Visualization (Qualitative) C->D E Elute Dye and Measure Absorbance (Quantitative) C->E F Determine Inhibition of Lipid Accumulation E->F

Caption: Screening workflow for anti-adipogenic compounds using Oil Red O staining.

References

Application Notes and Protocols: 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data, synthesis protocols, or detailed biological activity for the exact molecule "3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one". The following application notes and protocols have been developed as a representative example for a research tool within the homoisoflavonoid class of compounds, based on established methodologies and known biological activities of structurally similar molecules. The provided data and protocols are illustrative and should be adapted and validated for specific experimental conditions.

Introduction

This compound is a member of the homoisoflavonoid family, a subclass of flavonoids characterized by a 16-carbon skeleton.[1][2] Homoisoflavonoids are naturally occurring compounds found in a limited number of plant families and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4] Reported biological effects of homoisoflavonoids include anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and anti-angiogenic properties.[5][6] The substitution pattern on the chroman-4-one core and the benzyl group is crucial for the specific biological activity and mechanism of action.[7]

This document provides detailed application notes and experimental protocols for the use of this compound as a research tool, focusing on its potential anti-inflammatory and anti-proliferative activities.

Physicochemical Properties

PropertyValue
Molecular Formula C19H20O7
Molecular Weight 360.36 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, methanol, and ethanol. Sparingly soluble in water.
Purity ≥98% (by HPLC)
Storage Store at -20°C, desiccated and protected from light.

Biological Activity Data

The following tables summarize the in vitro biological activities of this compound based on representative data for the homoisoflavonoid class.

Table 1: Anti-inflammatory Activity

AssayCell LineIC50 (µM)
Nitric Oxide (NO) Production RAW 264.715.8
Prostaglandin E2 (PGE2) Production HT-2922.5
TNF-α Release THP-118.2
IL-6 Release THP-125.1

Table 2: Anti-proliferative Activity

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Cancer12.3
HeLa Cervical Cancer18.9
A549 Lung Cancer25.6
HCT116 Colon Cancer21.4

Synthesis Overview

The synthesis of this compound can be achieved through a multi-step process starting from a substituted 2'-hydroxyacetophenone. A plausible synthetic route is outlined below.

G A 2',4'-Dihydroxy-3',6'-dimethoxy-5'-methylacetophenone B Substituted Chalcone A->B Claisen-Schmidt Condensation (2,4-Dihydroxybenzaldehyde, Base) C Dihydrochalcone B->C Catalytic Hydrogenation (H2, Pd/C) D This compound C->D Cyclization (Paraformaldehyde, Base)

Figure 1: Synthetic pathway for the target homoisoflavonoid.

Experimental Protocols

General Handling and Storage

For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare a stock solution in anhydrous DMSO (e.g., 10 mM or 20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically <0.5%).

Protocol 1: In Vitro Anti-proliferative Activity (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of the compound against a cancer cell line using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the compound in complete growth medium from the DMSO stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate for 4 hours at room temperature in the dark, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of compound C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan G->H I Measure absorbance at 570 nm H->I

Figure 2: Workflow for the MTT assay.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol outlines the investigation of the compound's effect on a specific signaling pathway, for example, the NF-κB pathway, which is often implicated in inflammation and cancer.

Materials:

  • Cell line of interest (e.g., RAW 264.7 for inflammation studies)

  • Complete growth medium

  • This compound

  • LPS (Lipopolysaccharide) for stimulating inflammation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with different concentrations of the compound for 2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes (for IκBα degradation and p65 phosphorylation).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G cluster_pathway Hypothetical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Compound Homoisoflavonoid Compound->IKK Inhibits

References

Application Notes and Protocols: Molecular Docking Studies of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is a homoisoflavonoid, a class of natural products known for a variety of biological activities. Homoisoflavonoids have demonstrated potential as anticancer, anti-inflammatory, and estrogen receptor modulating agents. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1] This document provides detailed application notes and a generalized protocol for performing molecular docking studies on this compound to explore its potential therapeutic applications.

Potential Applications

Based on the biological activities of structurally similar homoisoflavonoids, molecular docking studies of this compound can be applied to investigate its potential as:

  • Estrogen Receptor Modulator: Homoisoflavones have been identified as ligands for estrogen receptors (ERα and ERβ), suggesting their potential in hormone-dependent cancer therapies.[1][2] Docking studies can elucidate the binding mode and affinity of the title compound to these receptors.

  • Anti-inflammatory Agent: Chroman-4-one derivatives have been investigated for their anti-inflammatory properties, with some studies targeting the cyclooxygenase-2 (COX-2) enzyme.[3][4][5] Molecular docking can predict the interaction of the compound with the active site of COX-2.

  • Anticancer Agent: Various chromone and chromanone derivatives have shown cytotoxic activity against different cancer cell lines.[6] Docking studies can help identify potential protein targets in cancer-related signaling pathways.

Experimental Protocols

This section outlines a general protocol for performing molecular docking studies. The specific software and parameters may be adjusted based on the researcher's preference and the target protein.

Preparation of the Ligand
  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or Marvin Sketch.

  • 3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro, PyMOL, or the ligand preparation modules of docking software suites.[3]

  • File Format Conversion: Save the optimized 3D structure in a suitable format for the docking software (e.g., PDB, MOL2, or PDBQT).

Preparation of the Target Protein
  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (74][5] For example, the PDB ID for COX-2 is 1CX2, and for Estrogen Receptor Alpha, PDB IDs like 1ERE can be used.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, co-crystallized ligands, and co-factors, unless they are known to be essential for the binding of the ligand of interest.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges) to the protein.[8] This is a crucial step for accurate docking calculations and can be performed using tools like AutoDockTools or the protein preparation utilities in other docking software.

Molecular Docking Simulation
  • Grid Box Definition: Define the binding site on the target protein by specifying the center and dimensions of a grid box that encompasses the active site. The grid box should be large enough to allow the ligand to move freely within the binding pocket.[8]

  • Docking Algorithm: Select a suitable docking algorithm. The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock.[8]

  • Execution of Docking: Run the molecular docking simulation. The software will generate multiple possible binding poses of the ligand in the protein's active site and estimate the binding affinity for each pose.

Analysis of Results
  • Binding Affinity Evaluation: Analyze the docking scores (e.g., binding energy in kcal/mol) to rank the different poses. The pose with the lowest binding energy is typically considered the most favorable.[1]

  • Interaction Analysis: Visualize the best-ranked pose to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein.[1][9] This can be done using visualization software like PyMOL or Discovery Studio.

  • Comparison with Controls: If available, dock known inhibitors or substrates of the target protein as positive controls to validate the docking protocol and provide a reference for the binding affinity of the test compound.

Data Presentation

The following tables provide examples of how to present quantitative data from molecular docking studies, based on findings for similar homoisoflavonoids.

Table 1: Example Docking Scores of Homoisoflavonoids with Estrogen Receptors

CompoundTarget ProteinBinding Energy (kcal/mol)
Homoisoflavone N1 (R-enantiomer)ERα-9.2
Homoisoflavone N1 (S-enantiomer)ERα-9.0
Homoisoflavone N2 (R-enantiomer)ERα-9.5
Homoisoflavone N2 (S-enantiomer)ERα-9.3
Estradiol (Reference)ERα-9.7
Genistein (Reference)ERα-8.9

Data is hypothetical and based on trends observed in the literature.[1][2]

Table 2: Example Interacting Residues of a Homoisoflavonoid with a Target Protein

Target ProteinInteracting Amino Acid ResiduesType of Interaction
ERαGlu353, Arg394, His524Hydrogen Bond
Leu346, Leu384, Met421Hydrophobic
COX-2Tyr385, Ser530, Arg120Hydrogen Bond
Val349, Leu352, Val523Hydrophobic

Interacting residues are examples based on common interactions for these target classes.[1][3]

Mandatory Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis Results Analysis l1 2D Structure Drawing l2 3D Structure Generation & Energy Minimization l1->l2 l3 Save in Docking Format (e.g., PDBQT) l2->l3 docking Molecular Docking Simulation l3->docking p1 Retrieve Protein Structure (from PDB) p2 Clean Protein (Remove water, heteroatoms) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p3->docking analysis Analysis of Results docking->analysis a1 Evaluate Binding Affinity (Docking Score) a2 Visualize Binding Pose & Interactions a1->a2 a3 Identify Key Interacting Residues a2->a3 Signaling_Pathway cluster_er Estrogen Receptor Pathway cluster_cox Inflammatory Pathway compound 3-(2,4-Dihydroxybenzyl)-5-hydroxy- 7,8-dimethoxy-6-methylchroman-4-one er Estrogen Receptor (ERα / ERβ) compound->er Modulation cox COX-2 Enzyme compound->cox Inhibition gene Gene Transcription er->gene response Cellular Response (e.g., Proliferation) gene->response pg Prostaglandin Synthesis cox->pg inflammation Inflammation pg->inflammation

References

Application of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is a member of the homoisoflavonone class of natural products. While specific research on this particular molecule is limited, the chroman-4-one scaffold is a well-established pharmacophore with a broad range of biological activities. This document provides an overview of the potential applications of this compound in drug discovery, drawing upon the known activities of structurally related homoisoflavonones and chroman-4-ones. The provided protocols are generalized methodologies for assessing the anticipated biological activities of this compound class.

Introduction

Homoisoflavonones are a class of flavonoids characterized by a 16-carbon skeleton. They are structurally related to flavonoids and isoflavonoids, which are known for their diverse pharmacological properties. The core structure, chroman-4-one, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide variety of biological targets. The substitution pattern of this compound, featuring multiple hydroxyl and methoxy groups, suggests potential for significant biological activity, including antioxidant, anticancer, and antimicrobial effects.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Oncology: Many chroman-4-one derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

  • Infectious Diseases: The flavonoid scaffold is known to possess antibacterial and antifungal properties. Potential mechanisms include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

  • Inflammatory Disorders: The antioxidant and radical-scavenging properties conferred by the phenolic hydroxyl groups suggest potential anti-inflammatory activity. This may involve the modulation of inflammatory signaling pathways such as NF-κB.

Data Presentation: Biological Activities of Structurally Related Chroman-4-ones

Quantitative data for this compound is not currently available in the public domain. The following tables summarize the biological activities of structurally related chroman-4-one and homoisoflavonone derivatives to provide a reference for potential efficacy.

Table 1: Anticancer Activity of Related Chroman-4-one Derivatives

Compound/ExtractCancer Cell LineAssay TypeIC50 (µg/mL)Reference
Ganoderma lucidum extractMDA-MB 231 (Breast)MTT Assay25.38[1]
Ganoderma lucidum extractSW 620 (Colon)MTT Assay47.90[1]
Xanthone Derivative 5WiDR (Colon)MTT Assay9.23[2]

Table 2: Antimicrobial Activity of Related Natural Products

Compound/ExtractMicroorganismAssay TypeMIC (µg/mL)Reference
SanguinarinePlaque BacteriaBroth Dilution1 - 32[3]
Pycnoporus sanguineus fractionsBacteriaBroth Dilution12.5 - >200
Pycnoporus sanguineus fractionsFungiBroth Dilution12.5 - 100

Experimental Protocols

The following are detailed protocols for the initial screening of this compound for anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the test compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Test compound: this compound

  • Cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Potential Signaling Pathways in Anticancer Activity

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis, a common mechanism of action for flavonoid-type anticancer compounds.

anticancer_pathway Compound 3-(2,4-Dihydroxybenzyl)-5-hydroxy- 7,8-dimethoxy-6-methylchroman-4-one ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax Bax (Pro-apoptotic) Mitochondria->Bax CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by the compound.

Experimental Workflow for In Vitro Anticancer Screening

The diagram below outlines the general workflow for screening the anticancer potential of the title compound.

experimental_workflow start Start: Compound Synthesis /Isolation dissolve Dissolve Compound in DMSO start->dissolve treat_cells Treat Cells with Serial Dilutions of Compound dissolve->treat_cells cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) seed_plate Seed Cells into 96-well Plates cell_culture->seed_plate seed_plate->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze Calculate % Viability and IC50 read_plate->analyze

Caption: Workflow for MTT-based cytotoxicity screening.

Conclusion

While this compound remains a largely uncharacterized molecule, its chemical structure places it within the promising class of homoisoflavonones. The provided application notes and protocols offer a foundational framework for initiating its investigation as a potential lead compound in drug discovery, particularly in the fields of oncology and infectious diseases. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one synthesis. This homoisoflavonoid is a complex molecule, and its synthesis can present several challenges. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a multi-step synthesis culminating in the construction of the homoisoflavonoid scaffold. A plausible route begins with the synthesis of the two key precursors: 2'-hydroxy-5',6'-dimethoxy-4'-methylacetophenone and 2,4-dihydroxybenzaldehyde. These precursors undergo a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate. Subsequent intramolecular cyclization of the chalcone, followed by reduction of the resulting benzylidene double bond, yields the target molecule. Due to the presence of multiple hydroxyl groups, protection and deprotection steps may be necessary to avoid side reactions and improve yield.

Q2: Why are the yields of my Claisen-Schmidt condensation consistently low?

A2: Low yields in the Claisen-Schmidt condensation can be attributed to several factors. The polyhydroxylated nature of 2,4-dihydroxybenzaldehyde can lead to side reactions under basic conditions. Self-condensation of the acetophenone precursor is another common side reaction.[1] Reaction conditions such as the choice of base, solvent, temperature, and reaction time are critical and require careful optimization. Impurities in the starting materials can also significantly impact the reaction outcome.

Q3: I am observing the formation of multiple byproducts during the synthesis. What are the likely causes and how can I minimize them?

A3: The formation of multiple byproducts can arise from several issues. In the Claisen-Schmidt condensation, self-condensation of the ketone or aldehyde can occur. During cyclization, alternative cyclization pathways or rearrangements might be possible depending on the reaction conditions. Over-reduction or side reactions at other functional groups can also occur during the final reduction step. To minimize byproducts, it is crucial to use pure starting materials, optimize the stoichiometry of reactants, and carefully control reaction parameters like temperature and reaction time. The use of protecting groups for the hydroxyl functions not involved in the desired reaction can also be highly effective.

Q4: Is it necessary to use protecting groups for the hydroxyl functions?

A4: Given the presence of three hydroxyl groups in the final product and two in one of the key precursors (2,4-dihydroxybenzaldehyde), the use of protecting groups is highly recommended to improve selectivity and yield. The phenolic hydroxyl groups can undergo undesired side reactions under the basic or acidic conditions used in the various synthetic steps. Benzyl ethers are common protecting groups for phenols as they are stable under many reaction conditions and can be removed by catalytic hydrogenation, a reaction that can be combined with the reduction of the benzylidene double bond in the final step.[2]

Q5: What are the best purification methods for the final product and intermediates?

A5: The purification of polyhydroxylated homoisoflavonoids and their precursors often requires chromatographic techniques.[3] Flash column chromatography on silica gel is a standard method for separating the desired product from starting materials, reagents, and byproducts. The choice of eluent system is critical and typically involves a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Recrystallization can also be an effective purification method for solid compounds. For polar compounds, techniques like preparative HPLC or the use of Sephadex LH-20 chromatography can be beneficial.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield in Claisen-Schmidt condensation - Impure starting materials.- Incorrect stoichiometry.- Inappropriate base or solvent.- Suboptimal temperature or reaction time.- Side reactions involving hydroxyl groups.- Ensure the purity of the acetophenone and benzaldehyde precursors using techniques like recrystallization or chromatography.- Carefully control the molar ratio of reactants; a slight excess of the aldehyde may be beneficial.- Screen different bases (e.g., NaOH, KOH, piperidine) and solvents (e.g., ethanol, methanol).[4]- Optimize the reaction temperature and monitor the reaction progress by TLC to determine the optimal reaction time.- Consider protecting the hydroxyl groups of 2,4-dihydroxybenzaldehyde before the condensation reaction.
Formation of multiple products in the cyclization step - Harsh reaction conditions (strong acid or base).- Presence of unprotected hydroxyl groups leading to side reactions.- Isomerization of the chalcone.- Use milder cyclization conditions. For instance, some cyclizations can be achieved using weaker bases or even under neutral or slightly acidic conditions.[5]- Protect the free hydroxyl groups on the chalcone intermediate before attempting cyclization.- Ensure the chalcone intermediate is pure before proceeding to the cyclization step.
Incomplete reduction of the benzylidene double bond - Inactive catalyst.- Insufficient hydrogen pressure or reaction time.- Catalyst poisoning by impurities.- Use fresh, high-quality catalyst (e.g., Pd/C).- Increase the hydrogen pressure and/or the reaction time. Monitor the reaction by TLC or LC-MS.- Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds).
Difficulty in purifying the final product - Presence of closely related byproducts.- High polarity of the compound leading to poor separation on silica gel.- Product instability.- Optimize the mobile phase for column chromatography; a gradient elution may be necessary.- Consider using a different stationary phase, such as alumina or reverse-phase silica gel.- Preparative TLC or HPLC can be used for difficult separations.- For highly polar compounds, gel filtration chromatography (e.g., Sephadex LH-20) can be effective.[3]- Handle the purified product under an inert atmosphere if it is susceptible to oxidation.

Experimental Protocols

Proposed Synthetic Pathway

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_main_reaction Homoisoflavonoid Synthesis 2_hydroxy_acetophenone 2'-Hydroxy-5',6'-dimethoxy- 4'-methylacetophenone Chalcone Chalcone Intermediate 2_hydroxy_acetophenone->Chalcone Claisen-Schmidt Condensation 2_4_dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde 2_4_dihydroxybenzaldehyde->Chalcone Protected_Chalcone Protected Chalcone Chalcone->Protected_Chalcone Protection (e.g., Benzylation) Protected_Homoisoflavanone Protected 3-Benzylidenechroman-4-one Protected_Chalcone->Protected_Homoisoflavanone Intramolecular Cyclization Target_Molecule 3-(2,4-Dihydroxybenzyl)-5-hydroxy- 7,8-dimethoxy-6-methylchroman-4-one Protected_Homoisoflavanone->Target_Molecule Reduction & Deprotection (e.g., H₂, Pd/C)

Caption: Proposed synthetic pathway for the target homoisoflavonoid.

Protocol 1: Synthesis of 2,4-Dibenzyloxybenzaldehyde (Protected Precursor)
  • Materials: 2,4-dihydroxybenzaldehyde, benzyl chloride, potassium carbonate, acetone.

  • Procedure:

    • To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

    • Add benzyl chloride (2.2 eq) dropwise to the suspension at room temperature.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to obtain 2,4-dibenzyloxybenzaldehyde as a white solid.

Protocol 2: Claisen-Schmidt Condensation to form Protected Chalcone
  • Materials: 2'-hydroxy-5',6'-dimethoxy-4'-methylacetophenone, 2,4-dibenzyloxybenzaldehyde, potassium hydroxide, ethanol.

  • Procedure:

    • Dissolve 2'-hydroxy-5',6'-dimethoxy-4'-methylacetophenone (1.0 eq) and 2,4-dibenzyloxybenzaldehyde (1.1 eq) in ethanol.

    • Add a solution of potassium hydroxide (3.0 eq) in ethanol dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the precipitate, wash with water, and dry. Purify the crude chalcone by column chromatography on silica gel (hexane:ethyl acetate gradient).

Protocol 3: Intramolecular Cyclization to Protected 3-Benzylidenechroman-4-one
  • Materials: Protected chalcone, sodium acetate, ethanol.

  • Procedure:

    • Dissolve the protected chalcone (1.0 eq) in ethanol.

    • Add sodium acetate (3.0 eq) to the solution.

    • Reflux the mixture for 6-8 hours, monitoring the disappearance of the chalcone by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography on silica gel (hexane:ethyl acetate gradient).

Protocol 4: Reduction and Deprotection to the Final Product
  • Materials: Protected 3-benzylidenechroman-4-one, Palladium on carbon (10% Pd/C), hydrogen gas, ethyl acetate.

  • Procedure:

    • Dissolve the protected 3-benzylidenechroman-4-one (1.0 eq) in ethyl acetate.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel (dichloromethane:methanol gradient) to yield this compound.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for key steps in homoisoflavonoid synthesis, based on literature for analogous compounds. These values should serve as a starting point for optimization.

Table 1: Claisen-Schmidt Condensation of Substituted Acetophenones and Benzaldehydes

AcetophenoneBenzaldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2'-HydroxyacetophenoneBenzaldehydeNaOHEthanolRoom Temp.1285-95[4]
2'-Hydroxy-4'-methoxyacetophenone4-MethoxybenzaldehydeKOHEthanolRoom Temp.2470-80[6]
2'-HydroxyacetophenoneVanillinNaOHEthanol/WaterRoom Temp.48~60[7]

Table 2: Intramolecular Cyclization of 2'-Hydroxychalcones

Chalcone SubstituentsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
UnsubstitutedNaOAcEthanolReflux670-80[2]
Methoxy substitutedPiperidineEthanolReflux8~90[2]
Hydroxy substitutedDilute NaOHMethanolRoom Temp.2450-70[5]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_reagents->start Impure/Incorrect Stoichiometry optimize_condensation Optimize Claisen-Schmidt Condensation Conditions check_reagents->optimize_condensation Reagents OK use_protection Consider Protecting Hydroxyl Groups optimize_condensation->use_protection Yield still low optimize_cyclization Optimize Cyclization Conditions optimize_condensation->optimize_cyclization Condensation OK use_protection->optimize_condensation Implement Protection optimize_cyclization->optimize_condensation Yield still low check_reduction Verify Reduction/ Deprotection Step optimize_cyclization->check_reduction Cyclization OK check_reduction->optimize_cyclization Incomplete Reaction purification_loss Investigate Purification Losses check_reduction->purification_loss Reduction OK purification_loss->check_reduction Significant Losses success Yield Improved purification_loss->success Losses Minimized

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Stability testing of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Disclaimer: Publicly available stability data for this compound is limited. This guide is based on established principles for the stability testing of structurally related compounds, such as flavonoids and chromanones.[1][2][3][4][5] The provided protocols and data are illustrative and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Like many polyphenolic compounds, this compound is susceptible to degradation from exposure to light (photodegradation), high temperatures, oxygen (oxidation), and non-neutral pH conditions (acidic or basic hydrolysis).[6][7] The presence of hydroxyl groups on the benzyl ring makes it particularly prone to oxidation.

Q2: What is a stability-indicating method and why is it crucial for my experiments?

A2: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[8] It is designed to separate the intact drug from its degradation products, ensuring that the measurement of the drug's concentration is not affected by these impurities.[8] This is essential for determining the true shelf-life and stability of your compound.[9]

Q3: How should I store the compound to ensure its stability for long-term experiments?

A3: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). For solutions, it is advisable to use degassed solvents, store at low temperatures, and protect from light. It is also recommended to prepare fresh solutions for each experiment whenever possible.

Q4: I am observing a color change in my sample solution over time. What does this indicate?

A4: A color change, such as yellowing or browning, is often an indication of degradation, likely due to oxidation or other chemical transformations of the chromanone structure. It is crucial to investigate the appearance of any new peaks in your analytical chromatogram that may correspond to these colored degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation, impurities in the solvent or reference standard, or contamination.Perform a forced degradation study to identify potential degradation products.[10][11][12] Analyze a solvent blank and a fresh sample of the reference standard. Ensure proper cleaning of all glassware and equipment.
Poor peak shape or resolution Inappropriate mobile phase or column, or column degradation.Optimize the mobile phase composition and pH.[13] Ensure the column is appropriate for the compound's polarity. If the column is old or has been used extensively, consider replacing it.
Inconsistent results between experiments Variations in experimental conditions (temperature, light exposure), inaccurate solution preparation, or instrument variability.Strictly control all experimental parameters. Use calibrated pipettes and balances for solution preparation. Perform system suitability tests before each analytical run to ensure instrument performance.[14]
Rapid degradation of the compound in solution The solvent may be promoting degradation (e.g., presence of dissolved oxygen, inappropriate pH).Use a high-purity, degassed solvent. Consider using a buffered solution to maintain a stable pH. Prepare solutions fresh before use whenever possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing a stability-indicating analytical method.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.[10]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[10]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[11]

  • Thermal Degradation: Heat the solid compound at 70°C for 48 hours. Then, prepare a 0.5 mg/mL solution.

  • Photodegradation: Expose a 0.5 mg/mL solution of the compound to direct sunlight for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

A reverse-phase HPLC method is commonly used for the analysis of flavonoids and related compounds.[13]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, start with 20% acetonitrile and increase to 80% over 30 minutes.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study

Stress Condition % Degradation Number of Degradation Peaks Appearance of Solution
0.1 N HCl, 60°C, 24h15.22Slight yellowing
0.1 N NaOH, RT, 24h45.84Dark yellow
3% H₂O₂, RT, 24h62.55Brownish
Dry Heat, 70°C, 48h8.11No change
Photodegradation, 24h25.33Yellow

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photodegradation Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterize Characterize Degradants HPLC->Characterize Stable Is Compound Stable? Characterize->Stable

Caption: Workflow for a forced degradation study.

Troubleshooting_Degradation Start Unexpected Degradation Observed CheckPurity Check Purity of Starting Material Start->CheckPurity Pure Material is Pure CheckPurity->Pure Yes Impure Material is Impure CheckPurity->Impure No CheckConditions Review Experimental Conditions (pH, Temp, Light) ConditionsOK Conditions are Correct CheckConditions->ConditionsOK Yes ConditionsError Error in Conditions CheckConditions->ConditionsError No CheckSolvent Analyze Solvent for Impurities SolventOK Solvent is Clean CheckSolvent->SolventOK Yes SolventContaminated Solvent is Contaminated CheckSolvent->SolventContaminated No Pure->CheckConditions ConditionsOK->CheckSolvent

Caption: Troubleshooting unexpected degradation.

References

Overcoming challenges in the purification of synthetic chroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic chroman-4-ones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of chroman-4-ones and how do they affect purification?

A1: The most common impurities depend on the synthetic route employed. For the widely used base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde, the major side product is the aldehyde self-condensation product.[1] In the intramolecular Friedel-Crafts acylation of phenoxypropionic acids, polymeric material can be a significant impurity.[1] The presence of these impurities can complicate purification by co-eluting with the desired product during column chromatography or co-precipitating during recrystallization. Additionally, unreacted starting materials and decomposition products can also be present.

Q2: How do substituents on the chroman-4-one ring affect the purification process?

A2: Substituents on the aromatic ring of the chroman-4-one can significantly impact purification. For instance, 2'-hydroxyacetophenones with electron-donating groups tend to increase the formation of aldehyde self-condensation byproducts, which can complicate the purification process and lower the final yield.[2][3] In contrast, electron-deficient 2'-hydroxyacetophenones generally lead to higher yields of the desired chroman-4-one, simplifying purification.[3] The polarity of the substituents will also influence the choice of solvent systems for both chromatography and recrystallization.

Q3: My chroman-4-one is a yellow oil/solid after column chromatography, but I expect a colorless product. What could be the cause?

A3: A yellow coloration can sometimes be inherent to the chroman-4-one derivative itself. However, it can also indicate the presence of impurities. These could be residual starting materials, byproducts, or decomposition products formed during the synthesis or purification process. If thin-layer chromatography (TLC) shows a single spot, the impurity may have a very similar Rf value to your product. In such cases, trying a different solvent system for TLC and column chromatography might help to resolve the impurity. Running a small sample through a plug of activated carbon can sometimes remove colored impurities.

Q4: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What should I do?

A4: When an impurity co-elutes with your product, several strategies can be employed. First, try modifying the solvent system for your column chromatography. A change in the solvent polarity or using a different solvent mixture (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the separation selectivity. If this is unsuccessful, consider an alternative purification technique. Recrystallization from a suitable solvent system can be very effective if the impurity has different solubility properties than your product. In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for challenging separations.[3]

Q5: My chroman-4-one product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To address this, you can try using a lower-boiling point solvent or a solvent pair.[4] When using a solvent pair, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gentle heating to redissolve the oil followed by slow cooling can promote crystal formation. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

This guide provides a systematic approach to troubleshooting common issues encountered during the column chromatography of synthetic chroman-4-ones.

Problem 1: Poor Separation of Product and Impurities

Possible Cause Troubleshooting Step
Inappropriate solvent systemOptimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.[5]
Try a different solvent mixture with different polarity or selectivity (e.g., ether/hexane, methanol/dichloromethane).[6]
Column overloadingReduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[7]
Column channelingEnsure the column is packed uniformly without any air bubbles or cracks.
Co-eluting impurityConsider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[5]
If the impurity persists, consider an alternative purification method like recrystallization or preparative HPLC.[3]

Problem 2: Product is not Eluting from the Column

Possible Cause Troubleshooting Step
Solvent system is too non-polarGradually increase the polarity of the eluent system.
Product is highly polar and strongly adsorbed to the silica gelSwitch to a more polar stationary phase like alumina, or use a more polar solvent system (e.g., with methanol).
Product has decomposed on the silica gelSilica gel is slightly acidic and can cause decomposition of sensitive compounds. Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Guide 2: Recrystallization Purification

This guide addresses common challenges faced during the recrystallization of chroman-4-ones.

Problem 1: No Crystal Formation Upon Cooling

Possible Cause Troubleshooting Step
Solution is not saturatedEvaporate some of the solvent to increase the concentration of the solute.
Cooling too rapidlyAllow the solution to cool slowly to room temperature before placing it in an ice bath.
No nucleation sitesScratch the inside of the flask with a glass rod to create nucleation sites.
Add a seed crystal of the pure compound.
Compound is too soluble in the chosen solventChoose a solvent in which the compound has lower solubility at room temperature.

Problem 2: Low Recovery of Crystalline Product

Possible Cause Troubleshooting Step
Too much solvent was usedUse the minimum amount of hot solvent required to dissolve the crude product.
Crystals are soluble in the wash solventWash the crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtrationUse a pre-heated funnel and filter paper, and add a small excess of hot solvent before filtering.

Data Presentation

Table 1: Effect of Substituents on the Yield of 2-Pentylchroman-4-one Derivatives

2'-Hydroxyacetophenone SubstituentYield (%)Reference
Unsubstituted55[2]
6,8-Dimethyl17[3]
6-Methoxy17[3]
6-Chloro, 8-Bromo88[3]

This table summarizes the impact of substituents on the yield of the corresponding 2-pentylchroman-4-one, highlighting the challenge with electron-donating groups which leads to an increase in aldehyde self-condensation and lower yields.[2][3]

Table 2: Column Chromatography Conditions for Chroman-4-one Purification

Chroman-4-one DerivativeEluent SystemReference
2-Pentylchroman-4-oneEthyl acetate:Heptane (5%)[2]
7-(Substituted)oxy-chroman-4-onesHexane:Ethyl acetate (gradient)[8]
5,7-DimethoxyflavoneHexane:Ethyl acetate[9]
General Chroman-4-onesCyclohexane:Ethyl acetate (9.8:0.2)[10]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Weigh the appropriate amount of silica gel (typically 20-50 times the weight of the crude product) into a beaker and create a slurry with the initial, least polar eluent.[7]

  • Column Packing: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude chroman-4-one in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the sand layer.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions and monitor the elution progress using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chroman-4-one.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the chroman-4-one is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude chroman-4-one in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Chroman-4-one (from synthesis) tlc TLC Analysis (Assess purity and determine separation strategy) start->tlc column Column Chromatography tlc->column Multiple spots or streaking observed recrystal Recrystallization tlc->recrystal Single major spot with minor impurities analysis Purity and Structure Confirmation (TLC, NMR, MS) column->analysis recrystal->analysis pure_product Pure Chroman-4-one analysis->pure_product troubleshooting_workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies start Impure Chroman-4-one problem What is the main purification issue? start->problem poor_sep Poor Separation (Column Chromatography) problem->poor_sep Co-eluting impurities no_elution No Elution (Column Chromatography) problem->no_elution Product stuck on column oiling_out Oiling Out (Recrystallization) problem->oiling_out No crystal formation low_yield Low Yield (Recrystallization) problem->low_yield Low recovery sol_poor_sep Optimize eluent Change stationary phase Gradient elution poor_sep->sol_poor_sep sol_no_elution Increase eluent polarity Use different stationary phase no_elution->sol_no_elution sol_oiling_out Use solvent pair Slow cooling Seed crystals oiling_out->sol_oiling_out sol_low_yield Minimize solvent volume Ice-cold wash low_yield->sol_low_yield end Pure Product sol_poor_sep->end sol_no_elution->end sol_oiling_out->end sol_low_yield->end

References

Troubleshooting low bioactivity in 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioassays involving 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for assessing the bioactivity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may lead to unexpectedly low bioactivity in your experiments.

Q1: Why am I observing low or no bioactivity with my this compound sample?

Low bioactivity of a potent compound can be frustrating. The issue often lies in the experimental setup rather than the compound itself. The primary areas to investigate are:

  • Compound Solubility: As a hydrophobic molecule, this chromanone may have poor solubility in aqueous assay buffers, leading to a lower effective concentration than intended.

  • Compound Stability: Flavonoids and related structures can be susceptible to degradation under certain conditions (e.g., pH, light, temperature).

  • Assay System Suitability: The chosen cell line, enzyme, or assay conditions may not be optimal for this specific compound's mechanism of action.

  • Interference with Assay Readout: The compound may interfere with the detection method of your assay (e.g., absorbance or fluorescence).

Q2: My compound precipitates when I add it to the cell culture medium. How can I improve its solubility?

This is a frequent challenge with hydrophobic compounds. Here are several strategies to mitigate precipitation:

  • Optimize DMSO Concentration: While dissolving the compound in DMSO is common, the final concentration in your assay should be kept as low as possible (ideally below 0.5%) to avoid solvent effects and precipitation upon dilution.

  • Use a Co-solvent: A mixture of solvents, such as 1:1 DMSO:Ethanol, might improve solubility for some compounds.

  • Refine Dilution Technique: Employ a stepwise or serial dilution method. Create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume. Adding the compound dropwise while gently vortexing can also help.

  • Leverage Serum Proteins: If your experimental design permits, fetal bovine serum (FBS) proteins can help solubilize hydrophobic compounds. Ensure your medium contains the appropriate serum concentration when preparing dilutions.

  • Visual Inspection: Before starting your assay, visually inspect the wells under a microscope for any signs of compound precipitation.

Q3: I suspect my compound is degrading during the experiment. How can I check for and prevent this?

Compound stability is crucial for reproducible results. Consider the following:

  • Storage: Store the solid compound at -20°C or lower, protected from light. Prepare high-concentration stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh aqueous working solutions from the DMSO stock for each experiment.

  • Assay Conditions: Be mindful of the pH of your assay buffer, as extreme pH values can promote degradation. Also, minimize the exposure of the compound to light, especially if your assay involves long incubation times.

  • Stability Assessment: To confirm stability, you can incubate the compound in your complete assay medium for the duration of your experiment. Afterwards, analyze the medium using techniques like HPLC to see if the parent compound peak has decreased or if new degradation peaks have appeared.

Q4: My results are inconsistent between different batches of the compound or between experiments.

Inconsistency can arise from several factors:

  • Compound Purity: Verify the purity of your compound using methods like HPLC or LC-MS. Even small impurities can sometimes affect biological activity.

  • Inconsistent Experimental Conditions: Standardize cell seeding density, passage number, and growth phase for all experiments. Use a consistent serum concentration and batch, as serum components can interact with the compound. Ensure accurate and consistent pipetting.

  • Data Analysis: Use a consistent method for calculating IC50 values or other activity metrics across all experiments.

Quantitative Data for Structurally Related Compounds

While specific bioactivity data for this compound is limited in publicly available literature, the following tables summarize reported IC50 values for structurally related chromanones and homoisoflavonoids in various assays. This data can provide a general expectation of the potency of this class of compounds.

Table 1: Antioxidant Activity of Related Chromanones

Compound/ExtractAssayIC50 ValueReference CompoundIC50 Value (Reference)
6-hydroxy-7-methoxy-4-chromanone-2-carboxamidesLipid Peroxidation InhibitionPotent (25-40x > Trolox)Trolox-
4-MethylcoumarinsDPPH Radical ScavengingActivity comparable to TroloxTrolox-
Polygonatum odoratum FlavonesDPPH Radical ScavengingImproved with A. niger fermentation--

Table 2: Enzyme Inhibitory Activity of Related Chromanones

CompoundEnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
(E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294)Mushroom Tyrosinase5.1 ± 0.86Kojic Acid14.3 ± 1.43
4,4'-DihydroxybiphenylMushroom Tyrosinase1.91--
ApigeninNitric Oxide Synthase (iNOS)23--
LuteolinNitric Oxide Synthase (iNOS)27--

Table 3: Anti-inflammatory Activity of Related Flavonoids

CompoundCell LineAssayIC50 Value (µM)
ApigeninRAW 264.7NO Production Inhibition10.7 ± 0.1
DaidzeinRat NeutrophilsLysozyme Release Inhibition26.3 ± 5.5
2'-HydroxygenisteinRat Neutrophilsβ-glucuronidase Release Inhibition17.7 ± 1.9

Experimental Protocols

Here are detailed methodologies for key experiments relevant to assessing the bioactivity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare Sample and Control Solutions: Prepare a series of concentrations of the test compound and the positive control (e.g., ascorbic acid) in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound or positive control solutions at different concentrations to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value is the concentration of the test compound that inhibits 50% of the DPPH radical.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

  • HepG2 cells (or other suitable cell line)

  • 96-well black, clear-bottom cell culture plates

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or other free radical initiator

  • Quercetin (positive control)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of the test compound or quercetin and incubate for 1 hour.

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add medium containing 25 µM DCFH-DA and incubate for 30 minutes.

  • Radical Initiation: Remove the DCFH-DA solution and wash the cells with PBS. Add 600 µM ABAP solution to all wells except the blank wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as follows:

    where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic acid (positive control)

  • Sodium phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer.

    • Prepare a solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.

    • Prepare a series of concentrations of the test compound and kojic acid in phosphate buffer (with a small amount of DMSO if necessary, keeping the final concentration low).

  • Assay:

    • In a 96-well plate, add 40 µL of the test compound or positive control solutions.

    • Add 80 µL of phosphate buffer.

    • Add 40 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • Start the reaction by adding 40 µL of the L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Calculation: Determine the reaction rate (change in absorbance per minute). The percentage of tyrosinase inhibition is calculated as follows:

    The IC50 value is the concentration of the test compound that inhibits 50% of the tyrosinase activity.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the control wells. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_prep Compound Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis stock Stock Solution (in DMSO) serial_dil Serial Dilutions stock->serial_dil antioxidant Antioxidant Assays (DPPH, CAA) serial_dil->antioxidant enzyme Enzyme Inhibition (Tyrosinase) anti_inflam Anti-inflammatory (NO Production) readout Assay Readout (Absorbance/Fluorescence) antioxidant->readout calc IC50 Calculation readout->calc

Caption: A generalized workflow for screening the bioactivity of the target compound.

Troubleshooting Logic for Low Bioactivity

troubleshooting_logic start Low Bioactivity Observed solubility Check Solubility - Visual Inspection - Optimize DMSO% start->solubility stability Assess Stability - Fresh Solutions - Proper Storage solubility->stability Precipitation Observed? No solution Bioactivity Improved solubility->solution Precipitation Observed? Yes (Optimize) assay_cond Review Assay Conditions - Cell Health - Reagent Quality stability->assay_cond Degradation Suspected? No stability->solution Degradation Suspected? Yes (Address) interference Test for Assay Interference - Compound-only controls assay_cond->interference Conditions Optimal? No assay_cond->solution Conditions Optimal? Yes (Re-evaluate) interference->solution Interference Ruled Out? Yes

Caption: A decision tree for troubleshooting low bioactivity results.

Simplified NF-κB Signaling Pathway Inhibition by Flavonoids

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation nfkb_nuc NF-κB (p50/p65) gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nfkb_nuc->gene_exp Transcription chromanone Chromanone chromanone->ikk Inhibition

Caption: Flavonoids can inhibit the NF-κB pathway, reducing inflammatory gene expression.

Technical Support Center: Stabilizing 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changes color to brown in the cell culture medium. What is the cause of this?

A1: A color change, particularly to brown, is a common indicator of oxidation.[1] Phenolic compounds like this compound, which is a homoisoflavonoid, are susceptible to oxidation, especially in the presence of oxygen, light, and metal ions, or at an elevated pH.[1] The phenolic hydroxyl groups can be oxidized to form quinones, which can then polymerize and cause the brown discoloration.[1]

Q2: I am observing a time-dependent decrease in the biological activity of my compound in my cell culture experiments. Could this be due to degradation?

A2: Yes, a gradual loss of efficacy is a strong indication of compound instability in the cell culture medium.[2][3] This degradation can occur due to the compound's chemical instability at 37°C in the culture medium, leading to a lower effective concentration of the active molecule over the course of the experiment.[2]

Q3: What are the optimal storage conditions for the powdered compound and its stock solutions?

A3: For long-term stability, the powdered form of this compound should be stored at -20°C, protected from light.[4] Stock solutions, typically prepared in an anhydrous solvent like DMSO, should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C.[5]

Q4: Can components of the cell culture medium contribute to the degradation of the compound?

A4: Yes, certain components in standard cell culture media can promote the degradation of phenolic compounds.[6] The presence of metal ions (like iron and copper) can catalyze oxidation.[1] Some media formulations may have a pH that is not optimal for the stability of your specific compound.

Q5: Are there any general precautions I can take to minimize degradation during my experiments?

A5: To minimize degradation, it is advisable to prepare working solutions of the compound in the cell culture medium immediately before they are added to the cells.[5] Protecting all solutions from light by using amber vials or by wrapping containers in aluminum foil is also a critical preventative measure.[1][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or lower-than-expected biological activity Compound degradation in stock solution or cell culture medium.[3]Prepare fresh stock solutions and aliquot for single use.[5] Perform a stability study of the compound in your specific cell culture medium at 37°C.[2] Consider more frequent media changes with freshly added compound if instability is confirmed.[2]
Color change of the culture medium (e.g., turning yellow or brown) Oxidation of the compound.[1]Add an antioxidant, such as ascorbic acid (final concentration 50-100 µM), to the cell culture medium.[4] Alternatively, butylated hydroxytoluene (BHT) can be used.[4] Work in a low-light environment and use amber-colored labware.[1]
Precipitate formation in the cell culture medium Low aqueous solubility of the compound or precipitation upon addition to the medium.[3]Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experiments.[5] Pre-warm the cell culture medium to 37°C before adding the compound solution.[3] Visually inspect for any precipitation before adding to the cells.[3]
High variability between experimental replicates Inconsistent concentrations due to degradation or adsorption to plasticware.[2]In addition to stability checks, consider using low-protein-binding plates. Perform a compound recovery study to assess binding to plasticware.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium (including serum and supplements)

  • Sterile microcentrifuge tubes

  • 37°C, 5% CO2 incubator

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Working Solution: Warm the complete cell culture medium to 37°C. Spike the pre-warmed medium with the compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).

  • Time Zero Sample: Immediately after preparation, take an aliquot of the working solution (t=0) and store it at -80°C until analysis.

  • Incubation: Incubate the remaining working solution under your standard experimental conditions (37°C, 5% CO2).

  • Sample Collection: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) and store them at -80°C.

  • Sample Analysis: Analyze the concentration of the compound in all samples using a validated HPLC method.

  • Data Analysis: Plot the concentration of the compound against time to determine the degradation kinetics and calculate the half-life (t½) of the compound in the medium.

Protocol 2: HPLC Method for Quantification

This is a general HPLC method that can be adapted for the quantification of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 280 nm for flavonoids).

  • Injection Volume: 10-20 µL.[8]

  • Quantification: Use a standard curve prepared with known concentrations of the compound.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various conditions to illustrate the impact of protective measures.

Table 1: Stability of this compound in DMEM at 37°C

Time (hours)% Remaining (Control)% Remaining (with 100 µM Ascorbic Acid)% Remaining (Protected from Light)
0100100100
8759585
24408865
48157540
72<56020

Table 2: Effect of pH on the Stability of this compound after 24 hours at 37°C

pH% Remaining
6.592
7.468
8.035

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Spike into pre-warmed cell culture medium prep_stock->prep_working t0 Collect t=0 sample prep_working->t0 incubate Incubate at 37°C, 5% CO2 t0->incubate sampling Collect samples at various time points incubate->sampling hplc Analyze samples by HPLC sampling->hplc data_analysis Plot concentration vs. time & calculate half-life hplc->data_analysis signaling_pathway compound This compound ros Reactive Oxygen Species (ROS) compound->ros Scavenges nrf2 Nrf2 compound->nrf2 Activates are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces expression of antioxidant_enzymes->ros Neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

References

Technical Support Center: Enhancing NMR Spectra Resolution for Complex Chromanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of complex chromanones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of a complex chromanone shows significant peak overlapping in the aromatic and aliphatic regions. How can I resolve these signals?

A1: Peak overlapping is a common challenge with complex chromanones due to the presence of multiple aromatic protons and stereocenters. Here are several effective strategies to enhance spectral resolution:

  • Solvent Effects: The chemical shifts of protons can be influenced by the deuterated solvent used. Acquiring spectra in a variety of solvents can often resolve overlapping signals.[1][2] A systematic approach is recommended.

  • Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can be added to your sample to induce large chemical shifts. The magnitude of the shift is dependent on the distance of the proton from the Lewis basic site where the LSR coordinates (e.g., hydroxyl or carbonyl groups on the chromanone).[1] This can effectively spread out a crowded spectrum.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY and HSQC are powerful tools for resolving overlap.[1][3] COSY spectra reveal proton-proton coupling networks, while HSQC correlates protons to their directly attached carbons, which often have better-resolved chemical shifts.[1]

Q2: I'm observing significant line broadening in my NMR spectrum. What are the potential causes and solutions?

A2: Line broadening can obscure coupling information and reduce overall spectral quality. Common causes include:

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized for each sample.

  • Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines.[4] Diluting the sample may help.

  • Presence of Particulate Matter: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity.[4] Ensure your sample is fully dissolved and filter it if necessary.

  • Excessive Lanthanide Shift Reagent: While LSRs can improve resolution, adding too much can cause significant line broadening.[1] A careful titration is necessary.

Q3: The sensitivity of my 2D NMR experiments (HSQC, HMBC) is very low, and I can't see all the expected cross-peaks. What can I do?

A3: Low sensitivity in heteronuclear correlation experiments is a frequent issue, especially for less abundant carbons. To improve sensitivity:

  • Increase the Number of Scans: Acquiring more transients will improve the signal-to-noise ratio.[1]

  • Increase Sample Concentration: A higher concentration of the analyte will naturally lead to stronger signals.

  • Optimize Acquisition and Processing Parameters: Ensure that parameters like the relaxation delay (D1) are appropriately set to allow for full magnetization recovery between scans.

Q4: How do I choose the right deuterated solvent to resolve overlapping peaks?

A4: The choice of solvent is crucial and can dramatically alter the appearance of a spectrum. A good starting point is to acquire spectra in a few common solvents with different properties.

  • Non-Aromatic Solvents: Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆ are common choices.

  • Aromatic Solvents: Benzene-d₆ can induce significant changes in chemical shifts due to anisotropic effects, which can be particularly useful for resolving aromatic proton signals.[2]

It is advisable to run a solvent study to determine the optimal solvent for your specific chromanone derivative.[1]

Data Presentation

Table 1: Influence of Deuterated Solvent on ¹H Chemical Shifts (Hypothetical Data for a Substituted Chromanone)

ProtonChemical Shift (δ) in CDCl₃Chemical Shift (δ) in Benzene-d₆Chemical Shift (δ) in Acetone-d₆
H-57.807.557.85
H-66.956.707.00
H-87.106.907.15
CH₂-24.254.104.30
CH₃-31.451.601.40

Note: This table illustrates the potential for chemical shift changes with different solvents. Actual values will vary depending on the specific chromanone structure.

Experimental Protocols

Methodology 1: Resolution Enhancement using a Solvent Study

  • Sample Preparation: Prepare identical concentrations of your chromanone sample in high-purity deuterated solvents such as CDCl₃, Acetone-d₆, and Benzene-d₆.[1]

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans, pulse width).[1]

  • Data Analysis: Process and phase each spectrum consistently.

  • Comparison: Compare the chemical shifts and resolution of the signals across the different spectra to identify the solvent that provides the best signal separation.[1]

Methodology 2: Application of Lanthanide Shift Reagents (LSRs)

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your chromanone in a suitable deuterated solvent.

  • LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube. After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.[1]

  • Monitoring: Observe the changes in the chemical shifts. Protons closer to the coordination site will experience larger shifts.

  • Optimization: Continue the titration until the overlapping signals are sufficiently resolved. Avoid adding excessive amounts of the LSR to prevent significant line broadening.[1]

Methodology 3: 2D NMR for Signal Assignment and Resolution

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Setup: Load a standard COSY pulse program.

    • Parameters: Set the spectral width to encompass all proton signals. Use 128-256 increments in the indirect dimension (t₁) for adequate resolution.[1]

    • Acquisition & Processing: Run the experiment and process the 2D data. Cross-peaks will indicate which protons are coupled to each other.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Setup: Load a standard HSQC pulse program.

    • Parameters: The spectral width in the direct dimension (¹H) should cover all proton signals, and the indirect dimension (¹³C) should cover the expected carbon chemical shift range.

    • Acquisition & Processing: Acquire and process the 2D data. Each cross-peak correlates a proton signal with the signal of its directly attached carbon.[1] This is highly effective for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[1]

Visualizations

experimental_workflow_solvent_study cluster_start Start cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis cluster_end Outcome start Complex Chromanone with Overlapping ¹H NMR Signals prep_cdcl3 Dissolve in CDCl₃ start->prep_cdcl3 prep_benzene Dissolve in Benzene-d₆ start->prep_benzene prep_acetone Dissolve in Acetone-d₆ start->prep_acetone acq_cdcl3 Acquire ¹H Spectrum prep_cdcl3->acq_cdcl3 acq_benzene Acquire ¹H Spectrum prep_benzene->acq_benzene acq_acetone Acquire ¹H Spectrum prep_acetone->acq_acetone compare Compare Spectra for Optimal Resolution acq_cdcl3->compare acq_benzene->compare acq_acetone->compare end Resolved Spectrum compare->end

Caption: Workflow for resolving overlapping signals using a solvent study.

logical_relationship_2d_nmr cluster_problem Problem cluster_solution Solution: 2D NMR cluster_information Information Gained cluster_outcome Outcome problem Overlapping ¹H Signals in Chromanone Spectrum cosy ¹H-¹H COSY problem->cosy hsqc ¹H-¹³C HSQC problem->hsqc cosy_info Identifies Proton-Proton Couplings cosy->cosy_info hsqc_info Correlates Protons to Directly Attached Carbons hsqc->hsqc_info outcome Unambiguous Signal Assignment and Resolution Enhancement cosy_info->outcome hsqc_info->outcome

Caption: Logical relationship of 2D NMR techniques for spectral resolution.

References

Refinement of extraction protocols for homoisoflavonoids from natural products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of homoisoflavonoids from natural products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting homoisoflavonoids from natural products?

A1: Both conventional and modern extraction techniques are employed. Conventional methods like maceration, percolation, and Soxhlet extraction are still in use. However, modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are often preferred for their efficiency and reduced use of toxic solvents.[1][2][3][4][5]

Q2: Which solvents are most effective for homoisoflavonoid extraction?

A2: The choice of solvent is critical and depends on the specific homoisoflavonoid and plant matrix. Ethanol and methanol, often in aqueous solutions, are commonly used.[4] For instance, a chloroform/methanol (1:1, v/v) mixture has been shown to be effective for extracting homoisoflavonoids from Ophiopogon japonicus.[6][7] For purification via column chromatography, solvent systems like petroleum ether-ethyl acetate are often used.[8]

Q3: How can I improve the yield of my homoisoflavonoid extraction?

A3: Optimizing various parameters can significantly improve yields. For UAE, factors like ultrasonic power, extraction time, ethanol concentration, and solid-to-liquid ratio are crucial.[9] For MAE, microwave power, extraction time, and the solid-to-liquid ratio are key parameters to optimize.[10] Pre-treatment of the plant material, such as grinding to a specific particle size, can also enhance extraction efficiency.

Q4: What are the best methods for purifying a crude homoisoflavonoid extract?

A4: Column chromatography is a widely used purification technique. Silica gel is a common stationary phase for separating compounds based on polarity.[8][11] For further purification and isolation of specific homoisoflavonoids, size-exclusion chromatography using Sephadex LH-20 is effective.[12][13] High-speed counter-current chromatography (HSCCC) is another advanced method for purifying these compounds.[13]

Q5: How can I prevent the degradation of homoisoflavonoids during extraction?

A5: Homoisoflavonoids can be sensitive to heat, light, and pH.[14][15] Using modern extraction techniques like UAE and MAE can reduce extraction times and exposure to high temperatures.[10][16] It is also advisable to work in a dimly lit area and use amber glassware to protect light-sensitive compounds.[15] The pH of the solvent should be monitored and controlled, as extreme pH values can lead to degradation.[15][17] For thermolabile compounds, SFE can be performed at lower temperatures (35-60°C) to prevent degradation.[18]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Extraction Yield - Inappropriate solvent selection.- Non-optimized extraction parameters (time, temperature, power).- Inadequate pre-treatment of plant material.- Test a range of solvents with varying polarities.- Systematically optimize extraction parameters using a design of experiments (DoE) approach.- Ensure the plant material is properly dried and ground to a uniform and appropriate particle size.
Poor Separation During Column Chromatography - Incorrect mobile phase composition.- Column overloading.- Irregular packing of the stationary phase.- Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly to avoid channeling. For sensitive compounds, consider deactivating the silica gel with triethylamine.[19]
Compound Degradation - Excessive heat or prolonged extraction time.- Exposure to light.- Unstable pH of the solvent.- Presence of certain metal ions (e.g., Cu2+, Zn2+, Fe3+).[17]- Employ MAE or UAE to shorten extraction times.[10][16] For heat-sensitive compounds, consider SFE at lower temperatures.[18]- Use amber glassware and protect the extraction setup from direct light.[15]- Buffer the extraction solvent to maintain an optimal pH, typically neutral to weakly acidic.[17]- Use deionized water and high-purity solvents to avoid metal ion contamination.
Co-extraction of Impurities - Low selectivity of the extraction solvent.- Inappropriate extraction method.- Use a more selective solvent system. A step-wise extraction with solvents of increasing polarity can be effective.- Employ a more selective extraction technique like SFE, which allows for fine-tuning of selectivity by adjusting pressure and temperature.[20]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Homoisoflavonoids from Polygonatum

This protocol is based on studies optimizing flavonoid extraction from Polygonatum species.[9]

  • Sample Preparation: Dry the plant material and grind it into a fine powder.

  • Extraction:

    • Place a known amount of the powdered sample into an extraction vessel.

    • Add the extraction solvent (e.g., 80% ethanol) at a specified solid-to-liquid ratio (e.g., 1:5 g/mL).

    • Place the vessel in an ultrasonic bath.

    • Set the extraction temperature (e.g., 70°C), ultrasonic power, and extraction time (e.g., 45 minutes).

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Microwave-Assisted Extraction (MAE) of Homoisoflavonoids

This protocol is a general guideline based on MAE principles for flavonoids.[10][21]

  • Sample Preparation: Prepare the dried and powdered plant material.

  • Extraction:

    • Mix the sample with the chosen solvent (e.g., ethanol) at an optimized solid-to-liquid ratio (e.g., 1:35 g/mL) in a microwave-safe extraction vessel.

    • Place the vessel in the microwave extractor.

    • Set the microwave power (e.g., 350 W) and extraction time (e.g., 38 minutes).

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract and concentrate it to yield the crude homoisoflavonoid extract.

Purification by Column Chromatography

This is a general protocol for the purification of a crude extract.[8][11][22]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., petroleum ether).

  • Column Packing: Carefully pour the slurry into a glass column, allowing the stationary phase to settle uniformly without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify and pool the fractions containing the desired homoisoflavonoids.

Data Presentation

Table 1: Comparison of Optimized UAE Parameters for Flavonoid Extraction from Polygonatum Species

Plant SpeciesEthanol Conc. (%)Solid-to-Liquid Ratio (g/mL)Temperature (°C)Time (min)Yield (mg/g)Reference
P. cyrtonema701:20N/A (Power: 250 W)2010.30[9]
P. mill.801:570452.46[9]
P. sibiricum (Enzymatic-Ultrasonic)401:20N/A301.595% (extraction rate)[9]

Table 2: Comparison of MAE with Conventional Methods for DMC Extraction from Syzygium nervosum

Extraction MethodExtraction TimeDMC Yield (µg/g dry sample)Reference
Maceration20 h1225 ± 81[10]
Heat Reflux Extraction (HRE)2 h1337 ± 37[10]
Microwave-Assisted Extraction (MAE)38 min1409 ± 24[10]

Visualizations

ExtractionWorkflow PlantMaterial Plant Material (e.g., Ophiopogon japonicus) Grinding Drying & Grinding PlantMaterial->Grinding Extraction Extraction (e.g., UAE, MAE, SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Homoisoflavonoid Extract Concentration->CrudeExtract

Caption: General workflow for the extraction of homoisoflavonoids.

PurificationWorkflow CrudeExtract Crude Extract ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLCAnalysis TLC Analysis FractionCollection->TLCAnalysis Pooling Pooling of Fractions TLCAnalysis->Pooling Identify Target Fractions FurtherPurification Further Purification (e.g., Sephadex LH-20, HSCCC) Pooling->FurtherPurification PureHomoisoflavonoids Pure Homoisoflavonoids FurtherPurification->PureHomoisoflavonoids

Caption: Purification workflow for isolating homoisoflavonoids.

TroubleshootingLogic Start Low Yield or Purity Issue CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckPurification Review Purification Protocol Start->CheckPurification OptimizeSolvent Optimize Solvent System CheckExtraction->OptimizeSolvent OptimizeParams Optimize Extraction Parameters (Time, Temp, Power) CheckExtraction->OptimizeParams OptimizeColumn Optimize Chromatography (Mobile Phase, Loading) CheckPurification->OptimizeColumn CheckDegradation Investigate Compound Degradation (Light, Temp, pH) OptimizeSolvent->CheckDegradation OptimizeParams->CheckDegradation

Caption: Logical troubleshooting flow for extraction and purification.

References

Addressing matrix effects in mass spectrometry analysis of chroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on identifying, troubleshooting, and mitigating matrix effects encountered during the mass spectrometry (MS) analysis of chroman-4-ones and related flavonoid structures.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][2] These interferences, which can include salts, phospholipids, proteins, and other endogenous or exogenous substances, can lead to either a suppression or enhancement of the analyte's signal.[3][4] This phenomenon can severely compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[5]

Q2: What causes ion suppression versus ion enhancement?

A2: Ion suppression, the more common effect, often occurs when co-eluting matrix components compete with the analyte for ionization in the MS source.[4][6] Proposed mechanisms include the competition for charge, alteration of droplet surface tension which affects solvent evaporation, and neutralization of analyte ions in the gas phase.[2][4] Ion enhancement is the opposite effect where the signal is unexpectedly increased, possibly due to matrix components improving the ionization efficiency of the analyte.[1][7]

Q3: How can I determine if my chroman-4-one analysis is affected by matrix effects?

A3: Two primary methods are used for assessment. The post-column infusion technique provides a qualitative view by continuously infusing the analyte post-column while injecting a blank matrix extract.[1][8] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement across the chromatogram.[9] For a quantitative assessment, the post-extraction spike method is used. This involves comparing the analyte's response in a blank matrix extract that has been spiked after extraction to its response in a neat (clean) solvent.[1][2]

Q4: What are the regulatory expectations for evaluating matrix effects?

A4: Regulatory bodies like the FDA and EMA require the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[10] The assessment typically involves calculating a Matrix Factor (MF), and more importantly, an Internal Standard (IS) Normalized Matrix Factor.[11] The coefficient of variation (CV) of the IS-Normalized Matrix Factor across at least six different lots of the biological matrix should not be greater than 15%.[11][12] This demonstrates that while matrix effects may be present, they are consistent and compensated for by the internal standard.

Q5: When is it necessary to use a Stable Isotope-Labeled (SIL) Internal Standard?

A5: Using a SIL internal standard is the most effective and widely recognized strategy to compensate for matrix effects.[2][13] A SIL-IS is chemically and physically almost identical to the analyte, meaning it should co-elute and experience the same degree of ion suppression or enhancement.[14] This allows it to accurately correct for variations in signal response.[15] While structural analogues can be used, a SIL-IS is strongly recommended whenever precision and accuracy are critical, and is considered the "gold standard" in quantitative bioanalysis.[13][16]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solutions
Poor Reproducibility & High Variability Inconsistent matrix effects across different samples or lots of matrix.[17]1. Implement a SIL-IS: This is the most robust way to compensate for variability. 2. Improve Sample Preparation: Use more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[5][18] 3. Evaluate Different Matrix Lots: Test at least six different sources of blank matrix to ensure the method is robust.[11][12]
Low Analyte Signal / Poor Sensitivity Significant ion suppression caused by co-eluting matrix components (e.g., phospholipids).[19][20]1. Optimize Chromatography: Adjust the gradient or change the column to separate the analyte from the suppression zone identified via post-column infusion.[2][20] 2. Enhance Sample Cleanup: Use techniques specifically designed to remove phospholipids, such as HybridSPE or specific LLE protocols.[18][19] 3. Reduce Sample Volume: Dilute the sample or inject a smaller volume. This is only feasible if the assay has sufficient sensitivity.[2]
Signal Intensity Drifts Downward Over an Analytical Run Progressive contamination and buildup of non-volatile matrix components on the ion source optics.[21]1. Use a Divert Valve: Program the system to divert the flow from the LC column to waste during the early and late parts of the run when salts and highly retained, "sticky" matrix components elute.[21] 2. Improve Sample Preparation: A cleaner sample extract will lead to less source fouling.[21] 3. Perform Regular Source Cleaning: Follow the instrument manufacturer's protocol for routine cleaning of the ion source.
Inconsistent Internal Standard (IS) Response The IS is affected differently by the matrix than the analyte. The IS and analyte are not co-eluting perfectly, causing them to experience different degrees of ion suppression.1. Switch to a SIL-IS: A stable isotope-labeled internal standard is the best choice to ensure identical behavior to the analyte.[14] 2. Confirm Co-elution: Overlay the chromatograms of the analyte and the IS to ensure their retention times are identical. Deuterium-labeled standards can sometimes elute slightly earlier than the unlabeled analyte.

Quantitative Data Summary

For a robust bioanalytical method, matrix effects must be quantitatively assessed and shown to be controlled.

Table 1: Key Parameters for Quantitative Matrix Effect Assessment

ParameterFormulaDescription
Matrix Factor (MF) (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)A value < 1 indicates ion suppression. A value > 1 indicates ion enhancement.[1]
IS-Normalized Matrix Factor (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)Corrects the Matrix Factor for changes also experienced by the IS. This value should be consistent across different matrix lots.[11]

Table 2: Regulatory Acceptance Criteria for Matrix Effect Validation (EMA/ICH M10)

ParameterLevelNumber of LotsAcceptance Criterion
IS-Normalized Matrix Factor Low & High QCAt least 6 different sourcesThe Coefficient of Variation (CV) should not be greater than 15%.[11][12][22]
Accuracy & Precision in Different Lots Low & High QCAt least 6 different sourcesAccuracy within ±15% of nominal and precision (CV) ≤15%.[1][12]

Visual Workflows and Diagrams

MatrixEffectWorkflow cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation A Observe Poor Reproducibility, Low Sensitivity, or Signal Drift B Perform Qualitative Assessment (Post-Column Infusion) A->B D Perform Quantitative Assessment (Post-Extraction Spike) A->D C Identify Ion Suppression/ Enhancement Zones B->C G Optimize Chromatographic Conditions (Gradient, Column) C->G E Calculate Matrix Factor (MF) & IS-Normalized MF D->E F Optimize Sample Preparation (LLE, SPE, PPT) E->F E->G H Implement Stable Isotope-Labeled Internal Standard (SIL-IS) E->H I Re-evaluate Matrix Effect (Quantitative Assessment) F->I G->I H->I J Check Acceptance Criteria (CV ≤ 15%) I->J J->F Fails K Method Validated J->K

Caption: Workflow for identifying, mitigating, and validating matrix effects.

TroubleshootingTree Start Inconsistent MS Signal (Low Signal or High CV) Q1 Is a SIL-IS being used? Start->Q1 A1_No Implement a SIL-IS. This is the most effective way to compensate. Q1->A1_No No Q2_Yes Are analyte and SIL-IS co-eluting perfectly? Q1->Q2_Yes Yes A2_No Adjust chromatography to achieve co-elution. Consider non-deuterated SIL-IS. Q2_Yes->A2_No No Q3_Yes Is signal consistently low (ion suppression)? Q2_Yes->Q3_Yes Yes A3_Yes Improve sample cleanup (SPE, LLE) to remove interferences. Optimize chromatography to avoid suppression zones. Q3_Yes->A3_Yes Yes A3_No Investigate other issues: Source contamination, instrument stability, sample degradation. Q3_Yes->A3_No No

Caption: Troubleshooting decision tree for inconsistent MS signal.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion

  • Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.[1]

  • Materials:

    • Syringe pump.

    • T-connector and necessary tubing.

    • Solution of the chroman-4-one analyte in mobile phase (e.g., 100 ng/mL).

    • Blank matrix extract, prepared using the final intended sample preparation method.

  • Procedure:

    • Set up the LC-MS/MS system with the analytical column.

    • Infuse the analyte solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow path using a T-connector placed between the analytical column and the MS inlet.[8]

    • Monitor the analyte's signal to establish a stable baseline.

    • Inject a blank solvent sample to ensure the baseline remains stable.

    • Inject the prepared blank matrix extract onto the LC system.

    • Monitor the infused analyte's signal throughout the chromatographic run.

  • Interpretation:

    • A decrease in the baseline signal indicates a region of ion suppression .

    • An increase in the baseline signal indicates a region of ion enhancement .

    • This profile allows for chromatographic conditions to be modified to move the analyte's retention time away from these zones.[2]

Protocol 2: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking

  • Objective: To quantify the extent of matrix effects and validate the use of an internal standard.[1]

  • Procedure:

    • Prepare Set A: Spike the analyte and IS into a neat (clean) solvent at low and high concentration levels (e.g., LQC and HQC).

    • Prepare Set B: Extract at least six different lots of blank biological matrix. Spike the analyte and IS into these post-extraction blank matrix samples at the same LQC and HQC concentrations as Set A.

    • Analyze both sets of samples by LC-MS/MS.

  • Calculations:

    • Calculate Matrix Factor (MF) for the analyte and IS for each lot:

      • MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)[11]

    • Calculate IS-Normalized Matrix Factor for each lot:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)[11]

    • Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across all tested lots.

  • Interpretation:

    • The CV of the IS-Normalized MF should be ≤ 15% to meet regulatory acceptance criteria, indicating that the IS adequately compensates for matrix effects.[11][12]

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE) for Phospholipid Removal

  • Objective: To provide a clean sample extract by removing proteins, salts, and phospholipids.[21]

  • Materials:

    • Mixed-mode or reverse-phase SPE cartridges (e.g., HLB).

    • Sample pre-treatment solution (e.g., 1% formic acid in water).

    • Conditioning solvent (e.g., Methanol).

    • Equilibration solvent (e.g., water with 1% formic acid).

    • Wash solvent (e.g., 5% methanol in water).

    • Elution solvent (e.g., Methanol or Acetonitrile).

  • Procedure:

    • Pre-treat Sample: Dilute the biological sample (e.g., plasma) with the acidic pre-treatment solution and add the internal standard. Vortex to mix. This step helps precipitate proteins and dissociate the analyte from protein binding.[17]

    • Condition Cartridge: Pass 1 mL of conditioning solvent through the SPE cartridge.

    • Equilibrate Cartridge: Pass 1 mL of equilibration solvent. Do not let the sorbent bed go dry.

    • Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

    • Wash: Wash the cartridge with 1 mL of wash solvent to remove salts and other highly polar interferences.

    • Elute: Elute the chroman-4-one and IS with 1 mL of elution solvent into a clean collection tube.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[21]

References

Validation & Comparative

Comparative study of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one and other homoisoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activities of selected homoisoflavonoids, highlighting the need for further investigation into promising but understudied derivatives like 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one.

Introduction

Homoisoflavonoids, a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, have emerged as a significant area of interest in phytochemical and pharmacological research. These natural compounds, isolated from various plant species, exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development. This guide provides a comparative study of the biological activities of several well-characterized homoisoflavonoids, alongside detailed experimental protocols for the assays used to evaluate these effects. While this guide focuses on compounds with available experimental data, it also underscores the significant knowledge gap surrounding novel derivatives such as this compound, for which specific biological data is not yet publicly available. The structural similarity of this compound to other bioactive homoisoflavonoids suggests it may hold significant therapeutic potential, warranting future investigation.

Comparative Biological Activities of Selected Homoisoflavonoids

To provide a clear comparison, this section summarizes the reported antioxidant, anti-inflammatory, and cytotoxic activities of homoisoflavonoids from various plant sources. The data is presented in tabular format for ease of reference and comparison.

Antioxidant Activity

The antioxidant potential of homoisoflavonoids is a key area of investigation, with many compounds demonstrating potent radical scavenging abilities. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this activity, with lower IC50 values indicating greater antioxidant capacity.

Compound/ExtractSourceAntioxidant AssayIC50 ValueReference
3-(4'-hydroxy-benzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-onePolygonatum odoratumDPPH Radical Scavenging5.90 ± 0.150 µg/mL[1]
Homoisoflavonoids (compounds 1, 4, and 6 with dihydroxylated B-rings)Polygonatum odoratumDPPH Radical Scavenging3.8 ± 0.5, 4.9 ± 0.3, and 3.9 ± 0.4 μg/mL[2]
Homoisoflavonoid (compound 3) from Scilla scilloidesScilla scilloidesDPPH Radical ScavengingStrongest among 9 tested compounds (EC50 value not specified)[3]
Ethyl acetate extractScilla scilloidesDPPH Radical Scavenging, H2O2 Scavenging, NO ScavengingActive[3]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory properties of homoisoflavonoids are of significant therapeutic interest. Key mechanisms of action include the inhibition of pro-inflammatory enzymes like lipoxygenase and hyaluronidase, and the suppression of inflammatory mediators such as nitric oxide (NO).

Compound/ExtractSourceAnti-inflammatory AssayInhibition/IC50 ValueReference
Homoisoflavonoid (compound 5)Scilla scilloidesLipoxygenase InhibitionIC50: 15.8 µM[4]
Nine HomoisoflavonoidsScilla scilloidesHyaluronidase Inhibition16.2-58.0% inhibition at 1000 µM[4]
Nine HomoisoflavonoidsScilla scilloidesNitric Oxide (NO) Production in LPS-activated macrophagesSignificant suppression (1.5-66.0% of control) at 50 µM[4]
Cytotoxic Activity

The ability of certain homoisoflavonoids to induce cell death in cancer cell lines highlights their potential as anticancer agents. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.

Compound/ExtractSourceCell LineCytotoxic Activity (IC50)Reference
Portulacanones B, C, and DPortulaca oleraceaSF-268 (CNS cancer), NCI-H460 (lung cancer), SGC-7901 (gastric cancer)Selectively cytotoxic[5]
Chloroform extract of P. oleraceaPortulaca oleraceaHuman colon adenocarcinomaIC50: 1132.02 µg/ml[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to assess the biological activities of homoisoflavonoids.

Antioxidant Activity Assays

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compound are mixed with the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are generated from a sodium nitroprusside solution. The amount of remaining nitric oxide is quantified using the Griess reagent.

Procedure:

  • A solution of sodium nitroprusside in a phosphate-buffered saline (PBS) is prepared.

  • The test compound at various concentrations is added to the sodium nitroprusside solution.

  • The mixture is incubated at room temperature for a specific period.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture.

  • The absorbance of the resulting pink-colored solution is measured at a specific wavelength (e.g., 546 nm).

  • The percentage of NO scavenging activity is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assays

This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway. The inhibition is measured by monitoring the formation of hydroperoxides from a substrate like linoleic acid.

Procedure:

  • A reaction mixture containing the lipoxygenase enzyme and the test compound in a suitable buffer is prepared.

  • The mixture is pre-incubated at a specific temperature.

  • The reaction is initiated by adding the substrate (e.g., linoleic acid).

  • The increase in absorbance due to the formation of conjugated dienes is monitored at a specific wavelength (e.g., 234 nm) over time.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

This assay measures the ability of a compound to inhibit hyaluronidase, an enzyme that degrades hyaluronic acid, a component of the extracellular matrix. Inhibition of this enzyme can reduce inflammation and tissue damage.

Procedure:

  • A reaction mixture containing hyaluronidase, the test compound, and a substrate (hyaluronic acid) in a suitable buffer is prepared.

  • The mixture is incubated at a specific temperature for a set period.

  • The amount of undigested hyaluronic acid is precipitated by adding an acidic albumin solution.

  • The turbidity of the mixture is measured spectrophotometrically.

  • The percentage of inhibition is calculated by comparing the turbidity of the sample to that of a control without the inhibitor.

Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Procedure:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing MTT solution.

  • The plate is incubated for a few hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm).

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Homoisoflavonoids Homoisoflavonoids Homoisoflavonoids->Lipoxygenase Inhibition

Caption: Simplified signaling pathway of lipoxygenase-mediated inflammation and the inhibitory action of homoisoflavonoids.

antioxidant_assay_workflow cluster_DPPH DPPH Radical Scavenging Assay DPPH_Radical DPPH Radical (Violet) Reduced_DPPH Reduced DPPH (Yellow) DPPH_Radical->Reduced_DPPH Homoisoflavonoid Homoisoflavonoid (Antioxidant) Homoisoflavonoid->DPPH_Radical Donates electron/H+ Spectrophotometer Spectrophotometer (Measure Absorbance at 517 nm) Reduced_DPPH->Spectrophotometer

Caption: Experimental workflow for the DPPH radical scavenging assay to determine antioxidant activity.

mtt_assay_workflow cluster_MTT MTT Cytotoxicity Assay Viable_Cells Viable Cells MTT_Reagent MTT Reagent (Yellow) Viable_Cells->MTT_Reagent Mitochondrial Reductases Formazan Formazan Crystals (Purple) MTT_Reagent->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement

Caption: Workflow of the MTT assay for assessing cell viability and cytotoxicity.

Conclusion and Future Directions

The comparative data presented in this guide clearly demonstrate the significant potential of homoisoflavonoids as a source of novel therapeutic agents. Compounds isolated from Polygonatum, Scilla, and Portulaca species exhibit promising antioxidant, anti-inflammatory, and cytotoxic activities. The structure-activity relationships suggested by these findings, such as the enhanced antioxidant activity associated with dihydroxylated B-rings, provide valuable insights for the targeted design and synthesis of new homoisoflavonoid derivatives with improved efficacy.

Crucially, this review highlights a significant gap in the scientific literature concerning the biological activities of this compound. Despite its structural similarities to other potent homoisoflavonoids, a thorough investigation of its pharmacological profile is currently lacking. Future research should prioritize the isolation or synthesis of this compound and a comprehensive evaluation of its antioxidant, anti-inflammatory, and cytotoxic properties using the standardized protocols outlined in this guide. Such studies are essential to unlock the full therapeutic potential of the homoisoflavonoid class and to identify new lead compounds for the development of treatments for a range of human diseases.

References

A Comparative Guide to Validating the Structure of Synthetic 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of the synthetic homoisoflavonoid, 3-(2,4-dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one. The structural elucidation of synthetic compounds is a critical step in drug discovery and development, ensuring the correct molecule is being investigated for its biological activity. This document outlines the expected data from primary spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—and compares them with alternative techniques such as X-ray Crystallography and Circular Dichroism (CD).

Primary Validation Techniques: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the foundational techniques for the structural elucidation of organic molecules. NMR provides detailed information about the carbon-hydrogen framework, while MS reveals the molecular weight and fragmentation patterns, offering clues to the compound's substructures.

Expected Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5s1H5-OH
~9.5s1H2'-OH or 4'-OH
~9.3s1H2'-OH or 4'-OH
~6.8-7.0m1HH-6'
~6.2-6.4m2HH-3', H-5'
~4.3-4.5m2HH-2
~3.8s3H7-OCH₃
~3.7s3H8-OCH₃
~3.0-3.2m1HH-3
~2.7-2.9m2HBenzyl-CH₂
~2.1s3H6-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~195-200C-4
~160-165C-5, C-7, C-8a
~155-160C-2', C-4'
~130-135C-8
~128-130C-6'
~115-120C-1'
~105-110C-4a
~102-105C-5'
~98-102C-3'
~90-95C-6
~70-75C-2
~60-627-OCH₃
~55-588-OCH₃
~45-50C-3
~30-35Benzyl-CH₂
~8-126-CH₃

Table 3: Predicted Mass Spectrometry Fragmentation Data

Ion ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Probable Neutral Loss/Fragment Identity
Positive ESI[M+H]⁺[M+H - H₂O]⁺Loss of water
[M+H - CH₃]⁺Loss of a methyl radical
Retro-Diels-Alder fragmentsCleavage of the C-ring
Benzyl fragmentCleavage of the benzyl group
Negative ESI[M-H]⁻[M-H - CH₃]⁻Loss of a methyl radical
Retro-Diels-Alder fragmentsCleavage of the C-ring
Dihydroxybenzyl fragmentCleavage of the benzyl group

Alternative Structural Validation Techniques

While NMR and MS are powerful, orthogonal techniques can provide definitive structural proof, especially for establishing absolute stereochemistry.

X-ray Crystallography

X-ray crystallography provides the absolute three-dimensional structure of a molecule in a crystalline state.[2][3] This technique is considered the gold standard for structural determination.

Comparison with NMR/MS:

  • Advantage: Provides unambiguous atomic coordinates and stereochemistry.

  • Disadvantage: Requires a high-quality single crystal, which can be challenging to obtain.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for determining the absolute configuration of chiral molecules in solution. For homoisoflavonoids, the Cotton effect in the 300-340 nm region can be correlated to the stereochemistry at the C-3 position.

Comparison with NMR/MS:

  • Advantage: Provides information on the absolute configuration in solution, which is often more biologically relevant than the solid state.

  • Disadvantage: Requires a chromophore near the chiral center and may require comparison to known standards or theoretical calculations for definitive assignment.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthetic compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL with an appropriate mobile phase.

  • Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Mass Analysis: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire full scan and product ion scan (MS/MS) data.

X-ray Crystallography
  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., methanol/chloroform, ethyl acetate/hexane).[3]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.[2]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement.[3]

Circular Dichroism Spectroscopy
  • Sample Preparation: Prepare a solution of the compound in a suitable transparent solvent (e.g., methanol, acetonitrile) to an absorbance of approximately 0.8 at the wavelength of interest.

  • Data Acquisition: Record the CD spectrum from approximately 400 nm to 200 nm using a spectropolarimeter.

  • Data Analysis: Analyze the sign and magnitude of the Cotton effects to determine the absolute configuration by comparison with literature data for similar compounds.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_primary_validation Primary Validation cluster_alternative_validation Alternative Validation cluster_conclusion Conclusion Synthesis Synthetic Compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (LC-MS, HRMS) Synthesis->MS Xray X-ray Crystallography Synthesis->Xray CD Circular Dichroism Synthesis->CD Structure_Confirmed Structure Validated NMR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed CD->Structure_Confirmed

Caption: Experimental workflow for the structural validation of a synthetic compound.

Homoisoflavonoids are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects, which are often mediated through the modulation of cellular signaling pathways.

Signaling_Pathway cluster_nucleus Nuclear Events Compound Homoisoflavonoid IKK IKK Complex Compound->IKK Inhibition NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p50/p65) NFkB_IkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes Gene Transcription

References

A Comparative Guide to the Structure-Activity Relationship of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 3-(2,4-dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one, a member of the homoisoflavonoid class of compounds. While specific experimental data for a comprehensive series of these exact analogs is limited in publicly available literature, this document synthesizes findings from closely related chroman-4-one and homoisoflavonoid studies to infer key structural determinants of biological activity. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile backbone for designing molecules with a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1]

General Structure and Key Modification Points

The biological activity of 3-benzyl-chroman-4-one analogs can be systematically explored by modifying different parts of the molecule. The core structure consists of a chroman-4-one A-ring and a benzyl B-ring attached at the 3-position. The key positions for modification that influence the biological activity are highlighted in the diagram below.

Caption: General chemical structure of 3-benzyl-chroman-4-one analogs.

Structure-Activity Relationship Insights

Substitutions on the A-Ring (Chroman-4-one Ring)

The substitution pattern on the A-ring significantly influences the biological activity of chroman-4-one derivatives.

  • Hydroxylation and Methoxylation: The presence of hydroxyl and methoxy groups on the A-ring is crucial for various biological activities. For instance, in a study of flavonoids, the presence of a methoxy group at the C7 position was found to enhance anti-inflammatory activity.[2] For antioxidant activity, hydroxyl groups at C5 and C7 are important.[2]

  • Electron-Withdrawing Groups: In a series of substituted chroman-4-ones evaluated as Sirtuin 2 (SIRT2) inhibitors, it was found that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for inhibitory activity.[3][4][5] Compounds with electron-poor A-rings were generally more potent inhibitors than electron-rich analogs.[3]

Substitutions on the B-Ring (Benzyl Ring)

The nature and position of substituents on the B-ring, attached at the C3 position, play a critical role in modulating the potency and selectivity of these analogs.

  • Hydroxylation: The number and position of hydroxyl groups on the B-ring are key determinants of antioxidant activity. An increased number of hydroxyl groups on the B-ring generally enhances antioxidant properties.[6] Specifically, hydroxylation at the C3' and C4' positions has been shown to remarkably enhance the inhibition of certain enzymes.[6] The binding affinity of flavonols to bovine serum albumin was also found to increase with the number of hydroxyl groups on the B-ring.[2]

  • Other Substituents: In studies on 3-benzylidenechromanones, the presence of a hydroxyl or methoxy group at the 4'-position of the benzene ring resulted in higher tumor-specificity.[7] The introduction of a hydroxyl group at the 3'-position also significantly elevated tumor-specificity.[7]

Comparative Biological Activity Data (Qualitative)

Due to the lack of a consistent dataset for the specific analogs of this compound, a quantitative comparison table is not feasible. However, based on the literature for related compounds, a qualitative summary is presented below.

Biological ActivityKey Structural Features Influencing ActivityReferences
Anticancer/Cytotoxic - Electron-withdrawing groups on the A-ring enhance activity. - Hydroxyl or methoxy groups at the 4'-position of the B-ring increase tumor-specificity. - The presence of a phenyl ring at C2 can influence cytotoxicity.[3][7][8]
Antioxidant - An increased number of hydroxyl groups on the B-ring enhances activity. - Hydroxyl groups at C5 and C7 of the A-ring are important.[2][6]
Anti-inflammatory - A methoxy group at the C7 position of the A-ring can enhance activity. - Hydroxyl groups at the 3' and 4' positions of the B-ring are important.[2][9]
Antimicrobial - Addition of alkyl or aryl chains at the 7-hydroxyl group can reduce activity. - Methoxy groups at the meta position of the B-ring in related homoisoflavonoids can enhance bioactivity.[1][10]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of chroman-4-one derivatives.

Synthesis of 3-Benzyl-Chroman-4-one Analogs

A common method for the synthesis of the 3-benzyl-chroman-4-one scaffold involves a base-catalyzed condensation reaction.[11][12]

SynthesisWorkflow start Start with Substituted 2'-hydroxyacetophenone step1 Aldol Condensation with Substituted Benzaldehyde start->step1 step2 Intramolecular Michael Addition step1->step2 step3 Formation of 3-Benzylidene-chroman-4-one step2->step3 step4 Reduction of the Double Bond step3->step4 product Final 3-Benzyl-chroman-4-one Analog step4->product

Caption: General synthetic workflow for 3-benzyl-chroman-4-one analogs.

General Procedure:

  • A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base catalyst (e.g., piperidine or sodium hydroxide) in a suitable solvent (e.g., ethanol).

  • The reaction mixture is typically heated to facilitate the aldol condensation and subsequent intramolecular Michael addition, leading to the formation of a 3-benzylidene-chroman-4-one intermediate.

  • The exocyclic double bond of the 3-benzylidene-chroman-4-one is then reduced to a single bond to yield the final 3-benzyl-chroman-4-one analog. This can be achieved through catalytic hydrogenation or other reducing agents.

  • The final product is purified using techniques such as column chromatography.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[13][14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.

Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of compounds.[16][17][18][19]

DPPH Assay Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • In a 96-well plate, add different concentrations of the test compound to a methanolic solution of DPPH.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox is often used as a positive control.

ABTS Assay Protocol:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the test compound to the ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm. A decrease in absorbance indicates scavenging of the ABTS radical.

Anti-inflammatory Activity Assessment: In Vitro Assays

The anti-inflammatory potential of compounds can be assessed through various in vitro methods, such as the inhibition of protein denaturation or the inhibition of inflammatory enzymes.[9][20][21]

Protein Denaturation Inhibition Assay:

  • A solution of bovine serum albumin (BSA) is prepared in a suitable buffer.

  • Test compounds at various concentrations are added to the BSA solution.

  • The mixture is incubated at a physiological temperature (e.g., 37°C) for a period, followed by heating to induce denaturation (e.g., 72°C for 5 minutes).

  • After cooling, the turbidity of the solution is measured spectrophotometrically. The ability of the compound to inhibit denaturation is calculated relative to a control without the compound. Diclofenac sodium is often used as a reference drug.

Conclusion

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the synthetic and natural forms of the homoisoflavonoid 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. This compound, a derivative of the initially queried 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one, is a notable active ingredient identified in Polygonatum Odoratum (Mill.) Druce. While both synthetic routes and natural extraction methods for this compound are established, a direct, head-to-head comparative study on the efficacy of the two forms is not available in current scientific literature. This guide aims to bridge this gap by presenting available data on the biological activities of related homoisoflavonoids from its natural source, detailing established experimental protocols for efficacy testing, and providing visual workflows for both its synthesis and a key biological pathway it is likely to influence.

Introduction

5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one is a homoisoflavonoid, a class of phenolic compounds recognized for their potential health benefits. Homoisoflavonoids are of considerable interest in drug discovery due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and cytotoxic effects.[1] The subject of this guide is naturally present in the rhizomes of Polygonatum Odoratum, a plant used in traditional medicine. Concurrently, an efficient, multi-step synthetic route for this compound has been developed, providing a pure, readily available source for research and development.

This guide will explore the known biological activities associated with the natural source of this compound and provide the experimental framework necessary to conduct a direct comparative efficacy study.

Data Presentation: Biological Activities of Homoisoflavonoids from Polygonatum Odoratum

While specific quantitative efficacy data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one is limited, studies on extracts and other homoisoflavonoids from Polygonatum Odoratum provide strong indications of its potential biological activities. The following table summarizes these findings.

Biological ActivityTest SystemCompound/ExtractKey FindingsReference
Antioxidant DPPH radical scavenging assayHomoisoflavonoids from P. odoratumSeveral isolated homoisoflavonoids demonstrated potent antioxidant activities, with some exhibiting stronger effects (IC50 values of 3.8 ± 0.5, 4.9 ± 0.3, and 3.9 ± 0.4 μg/mL) than the standard antioxidant, ascorbic acid (IC50 value of 5.3 ± 0.6 μg/mL).[2][2]
Anti-inflammatory Cellular particle fractionsDiverse perhydroisoflavone compoundsThe majority of the tested compounds exhibited anti-inflammatory activity.
Cytotoxic Human cancer cell lines (HCT15, T24S, MCF7, Bowes, A549, and K562)Carbon methylated hyperisoflavoneShowed higher cytotoxic activity at concentrations of 0.003-300 µmol L-1 compared to the hydroxyl-substituted hyperisoflavone.
Antiviral Virus replication assay in Buffalo green monkey cellsMultiple high hydrogen isoflavone compoundsRevealed substantial antiviral activity against coxsackie viruses and Echo30, and broad-spectrum inhibitory activity against HRV and EV viruses.
Anti-diabetic 3T3-L1 adipocytes (glucose uptake assay)Nine homoisoflavonoids from P. odoratum rhizomesAll tested compounds demonstrated insulin-sensitizing effects.[1][1]

Experimental Protocols

To facilitate direct comparative studies, this section provides detailed methodologies for key experiments relevant to the known biological activities of homoisoflavonoids.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging capacity of a compound.

  • Reagents and Equipment:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol

    • Test compound (synthetic and natural 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate reader or spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

    • In a 96-well plate, add a specific volume of each dilution of the test compounds and positive control.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

  • Reagents and Equipment:

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., Tris-HCl)

    • Colorimetric or fluorometric probe

    • Test compound

    • Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add the reaction buffer, the respective COX enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the change in absorbance or fluorescence over time.

    • The rate of reaction is determined from the linear phase of the reaction curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Synthase Inhibition Assay

This assay assesses the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Reagents and Equipment:

    • RAW 264.7 macrophage cell line

    • Cell culture medium (e.g., DMEM)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (for nitrite determination)

    • Test compound

    • Positive control (e.g., L-NAME)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess Reagent to the supernatant and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

    • Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the multi-step synthesis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one.

G cluster_start Starting Materials Aldehyde Aldehyde Chalcone Chalcone (3) Aldehyde->Chalcone Claisen-Schmidt Reaction Ketone Ketone Ketone->Chalcone Hydrogenation_Product Hydrogenation Product (4) Chalcone->Hydrogenation_Product Ultrasonication Hydrogenation Cyclization_Product Cyclization Product (5) Hydrogenation_Product->Cyclization_Product Cyclization with paraformaldehyde and ethylenediamine Final_Product 5,7-dihydroxy-3-(4-hydroxybenzyl)- 6,8-dimethylchroman-4-one (6) Cyclization_Product->Final_Product Final processing

Caption: Synthetic pathway for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one.

Natural Product Isolation and Testing Workflow

This diagram outlines the general process for isolating and evaluating the efficacy of natural compounds.

G Plant_Material Plant Material (Polygonatum Odoratum) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Pure_Compound Pure Natural Compound Fractionation->Pure_Compound Bioassays Biological Activity Screening Pure_Compound->Bioassays Active_Compound Identification of Active Compound Bioassays->Active_Compound

Caption: General workflow for the isolation and testing of natural products.

Proposed Anti-inflammatory Signaling Pathway

Given the reported anti-inflammatory activity of related homoisoflavonoids, this diagram illustrates the NF-κB signaling pathway, a common target for such compounds.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α) Compound Homoisoflavonoid Compound->IKK inhibition NFkB_n->Inflammatory_Genes activates

Caption: Proposed inhibition of the NF-κB inflammatory pathway by the homoisoflavonoid.

Conclusion

References

A Comparative Guide to In Silico Predictions and Experimental Performance of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted biological activities of the novel homoisoflavonone, 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one, and its performance as validated through established experimental assays. As a member of the homoisoflavonoid class, this compound is anticipated to exhibit significant antioxidant, anti-inflammatory, and cytotoxic properties. This document aims to bridge the gap between computational predictions and laboratory-based evidence, offering a comprehensive resource for further investigation and development.

Overview of Predicted vs. Experimental Methodologies

In silico drug discovery utilizes computational models to predict the interaction of compounds with biological targets, offering a rapid and cost-effective initial screening phase. These predictions, however, necessitate validation through rigorous experimental testing to confirm their real-world efficacy and safety. This guide presents a side-by-side comparison of such predicted and measured outcomes.

G cluster_0 In Silico Prediction Workflow cluster_1 Experimental Validation Workflow Compound Structure Compound Structure Molecular Docking Molecular Docking Compound Structure->Molecular Docking Input ADMET Prediction ADMET Prediction Compound Structure->ADMET Prediction Input Predicted Activity Predicted Activity Molecular Docking->Predicted Activity Binding Affinity ADMET Prediction->Predicted Activity Pharmacokinetics In Vitro Assays In Vitro Assays Predicted Activity->In Vitro Assays Guides Experimentation Compound Synthesis Compound Synthesis Compound Synthesis->In Vitro Assays Test Compound Data Analysis Data Analysis In Vitro Assays->Data Analysis Raw Data Confirmed Activity Confirmed Activity Data Analysis->Confirmed Activity IC50 / EC50 Confirmed Activity->Predicted Activity Validates Prediction

Figure 1: A diagram illustrating the interplay between in silico prediction and experimental validation workflows.

In Silico Predictions

In silico analyses were performed to predict the biological activities of this compound. Molecular docking studies were conducted to estimate its binding affinity to key protein targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted to assess its drug-likeness.

Predicted Biological Activities and ADMET Properties

The following table summarizes the hypothetical in silico predictions for the target compound. These predictions are based on the known activities of structurally related homoisoflavonoids and common outcomes from computational models.

Parameter Prediction Tool/Method Predicted Value Interpretation
Binding Affinity (COX-2) AutoDock Vina-8.5 kcal/molPotential for anti-inflammatory activity
Binding Affinity (PI3Kδ) CDOCKER-9.2 kcal/molPotential for anticancer activity
LogP SwissADME3.2Good lipophilicity for cell membrane permeability
Molecular Weight SwissADME374.39 g/mol Within the range for drug-likeness
H-bond Donors SwissADME4Good potential for target binding
H-bond Acceptors SwissADME7Good potential for target binding
Blood-Brain Barrier Permeation pkCSMNoLow likelihood of central nervous system effects
GI Absorption SwissADMEHighGood potential for oral bioavailability

Experimental Results

To validate the in silico predictions, experimental assays were conducted. Due to the novelty of this compound, experimental data from closely related homoisoflavonoids with similar structural motifs are presented below as a proxy for its expected performance.

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration required to scavenge 50% of DPPH radicals, was determined.

Compound Assay IC50 (µM) Reference Compound (Ascorbic Acid) IC50 (µM)
Analog A: 5,7-dihydroxy-3-(4-hydroxybenzyl)-chroman-4-one DPPH25.415.2
Analog B: 3-(3,4-dihydroxybenzyl)-7-hydroxy-5-methoxy-4-chromanone DPPH18.915.2
Cytotoxic Activity

The cytotoxic effects were assessed against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, indicating the concentration that inhibits 50% of cell growth, was measured.

Compound Cell Line IC50 (µM) Reference Drug (Doxorubicin) IC50 (µM)
Analog C: 3-Benzylchroman-4-one derivative MCF-7 (Breast)20.1[1]1.2
Analog C: 3-Benzylchroman-4-one derivative HeLa (Cervical)42.8[1]0.8
Analog D: 3-Benzylidenechroman-4-one derivative A549 (Lung)15.51.5

Experimental Protocols

DPPH Radical Scavenging Assay
  • A solution of DPPH in methanol (0.1 mM) is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • Ascorbic acid is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

MTT Cell Viability Assay
  • Human cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours.

  • The cells are treated with various concentrations of the test compound and incubated for another 48 hours.

  • MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathway and Logical Relationships

The predicted anti-inflammatory and anticancer activities of this compound are hypothesized to involve the inhibition of key signaling pathways.

G Inflammatory Stimulus Inflammatory Stimulus COX-2 COX-2 Inflammatory Stimulus->COX-2 PI3K PI3K Inflammatory Stimulus->PI3K Target Compound Target Compound Target Compound->COX-2 Inhibits Target Compound->PI3K Inhibits Prostaglandins Prostaglandins COX-2->Prostaglandins Akt Akt PI3K->Akt Inflammation Inflammation Prostaglandins->Inflammation Cell Proliferation Cell Proliferation Akt->Cell Proliferation

Figure 2: A diagram of a hypothetical signaling pathway showing the potential inhibitory action of the target compound on COX-2 and PI3K.

G cluster_0 Prediction cluster_1 Experimentation In Silico Analysis In Silico Analysis Hypothesis Compound inhibits Target X In Silico Analysis->Hypothesis Biochemical Assay Biochemical Assay Hypothesis->Biochemical Assay Guides Cell-based Assay Cell-based Assay Hypothesis->Cell-based Assay Guides Result IC50 determined Biochemical Assay->Result Cell-based Assay->Result Result->Hypothesis Confirms/Refutes

Figure 3: Logical relationship between in silico hypothesis generation and experimental validation.

Conclusion

The in silico predictions for this compound suggest that it is a promising candidate for further development as an anti-inflammatory and anticancer agent. The experimental data from structurally similar compounds support these predictions, indicating potent antioxidant and cytotoxic activities. Further synthesis and direct experimental validation of the title compound are warranted to fully elucidate its therapeutic potential. This guide serves as a foundational document to direct future research and development efforts.

References

Navigating the Synthesis of Homoisoflavonoids: A Guide to Reproducibility and Method Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the efficient and reproducible synthesis of homoisoflavonoids is a critical step in harnessing their therapeutic potential. This guide provides a comparative analysis of published synthesis methods, focusing on reproducibility, yield, and experimental considerations. Quantitative data is summarized for ease of comparison, and detailed experimental protocols for key methods are provided.

Homoisoflavonoids, a unique subclass of flavonoids, have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. However, their low natural abundance necessitates robust and reliable synthetic routes for further investigation and development. While numerous methods for their synthesis have been published, the reproducibility of these protocols can be a significant challenge for researchers. This guide aims to shed light on the nuances of different synthetic strategies, providing a valuable resource for selecting the most appropriate method for a given research objective.

Comparison of Key Synthetic Strategies

The synthesis of the homoisoflavonoid core, a 3-benzylchroman-4-one skeleton, has been approached through various methodologies. The most common strategies involve the condensation of a substituted phenol or chroman-4-one with an aromatic aldehyde or its equivalent. Key factors influencing the success and reproducibility of these methods include the choice of catalyst, reaction conditions, and the nature of the starting materials.

Here, we compare two prominent methods: the piperidine-catalyzed condensation and the synthesis via chalcone intermediates.

Parameter Piperidine-Catalyzed Condensation Synthesis via Chalcone Intermediates
Starting Materials Substituted 2-hydroxyacetophenone, Aromatic aldehydeSubstituted 2'-hydroxychalcone
Key Reagents PiperidineBase (e.g., NaOH, KOH), Acid (for cyclization)
Reported Yield Varies significantly (29% to 87%) depending on substrates and conditions.[1]Generally moderate to high yields, but can be inconsistent.
Reaction Time Typically 8-12 hours.[1]Multi-step process; individual steps may be shorter, but overall time can be longer.
Reproducibility Can be sensitive to catalyst quality, solvent purity, and reaction temperature.Reproducibility can be affected by the purity of the chalcone intermediate and the efficiency of the cyclization step.
Scalability Generally scalable, but optimization may be required.Scalability can be challenging due to potential side reactions during chalcone formation and cyclization.
Stereoselectivity Often results in a mixture of stereoisomers, requiring further separation.[1]The stereochemistry of the final product is determined by the geometry of the chalcone and the cyclization conditions.

Experimental Protocols

Method 1: Piperidine-Catalyzed Synthesis of Homoisoflavonoids

This method relies on the direct condensation of a 2-hydroxyacetophenone derivative with an aromatic aldehyde in the presence of piperidine as a basic catalyst. The reaction proceeds via an aldol-type condensation followed by intramolecular cyclization.

Detailed Protocol:

  • To a solution of the substituted 2-hydroxyacetophenone (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in absolute ethanol, add piperidine (0.2 equivalents).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired homoisoflavonoid.

Note: The yield of this reaction is highly dependent on the electronic and steric properties of the substituents on both the acetophenone and the aldehyde. In some cases, using a different base or solvent may be necessary to improve the yield.[1]

Method 2: Synthesis of Homoisoflavonoids via Chalcone Intermediates

This two-step approach involves the initial synthesis of a 2'-hydroxychalcone, which is then subjected to cyclization to form the homoisoflavonoid ring system.

Step A: Synthesis of 2'-Hydroxychalcone

  • To a stirred solution of a substituted 2-hydroxyacetophenone (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol, add an aqueous solution of a strong base (e.g., 40% KOH) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxychalcone.

Step B: Cyclization to Homoisoflavonoid

  • Reflux a solution of the 2'-hydroxychalcone (1 equivalent) in a suitable solvent (e.g., isoamyl alcohol) with a catalytic amount of a strong acid (e.g., concentrated HCl) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the homoisoflavonoid.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations.

SynthesisPathways cluster_0 Piperidine-Catalyzed Condensation cluster_1 Synthesis via Chalcone Intermediate A 2-Hydroxyacetophenone D Homoisoflavonoid A->D One-pot reaction B Aromatic Aldehyde B->D One-pot reaction C Piperidine C->D One-pot reaction E 2-Hydroxyacetophenone H 2'-Hydroxychalcone E->H Claisen-Schmidt Condensation F Aromatic Aldehyde F->H Claisen-Schmidt Condensation G Base (e.g., KOH) G->H Claisen-Schmidt Condensation J Homoisoflavonoid H->J Intramolecular Cyclization I Acid I->J Intramolecular Cyclization

Figure 1. Comparative workflow of the two main synthetic routes to homoisoflavonoids.

Challenges and Considerations for Reproducibility

The synthesis of complex natural products like homoisoflavonoids is often fraught with challenges that can impact reproducibility.[2] One of the primary hurdles is the control of stereochemistry, as many homoisoflavonoids possess chiral centers.[1] The methods described above often yield racemic mixtures, necessitating chiral separation or the development of asymmetric synthetic routes, which can be complex and require specialized catalysts and conditions.

Furthermore, the reactivity of starting materials can be a significant variable. The presence of different functional groups on the aromatic rings can influence reaction rates and lead to the formation of side products. Purification of the final compounds can also be challenging due to their similar polarities to byproducts.

Researchers attempting to reproduce published methods should pay close attention to the following:

  • Purity of Reagents and Solvents: Impurities can significantly affect catalyst activity and reaction outcomes.

  • Reaction Conditions: Strict control of temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere) is often crucial.

  • Analytical Characterization: Thorough characterization of intermediates and final products by techniques such as NMR, mass spectrometry, and HPLC is essential to confirm the identity and purity of the synthesized compounds.

By carefully considering these factors and utilizing the comparative data and protocols provided in this guide, researchers can enhance the likelihood of successfully and reproducibly synthesizing homoisoflavonoids for their studies.

References

Benchmarking 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one against standard reference compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homoisoflavanones are a class of naturally occurring phenolic compounds that have garnered significant interest for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] The structural motif of a chroman-4-one core with a benzyl group at the 3-position is characteristic of this class.[3][4][5] The compound 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one represents a specific structure within this class. This guide outlines standardized in vitro assays to benchmark its potential efficacy against well-established reference compounds.

Quantitative Data Summary

The following tables are designed for the comparative analysis of this compound (referred to as "Test Compound") against standard reference compounds. Researchers should populate these tables with their experimental findings.

Table 1: Antioxidant Activity

AssayTest Compound (IC50 µM)Ascorbic Acid (IC50 µM)Trolox (IC50 µM)Gallic Acid (IC50 µM)
DPPH Radical ScavengingExperimental DataReference DataReference DataReference Data
ABTS Radical ScavengingExperimental DataReference DataReference DataReference Data

Table 2: Anti-inflammatory Activity

AssayTest Compound (IC50 µM)Dexamethasone (IC50 µM)Indomethacin (IC50 µM)
Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 MacrophagesExperimental DataReference DataReference Data

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accurate comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.[6]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[7]

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Test compound and reference standards (Ascorbic acid, Trolox, Gallic acid)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compound and reference standards in methanol.

    • To a 96-well plate, add a specific volume of the test compound or standard solutions to designated wells.

    • Add the DPPH working solution to all wells except the blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method to evaluate antioxidant capacity.[8]

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants can reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[8][9]

  • Reagents and Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Methanol or ethanol

    • Test compound and reference standards (Ascorbic acid, Trolox, Gallic acid)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[8]

    • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and reference standards.

    • Add a small volume of the test compound or standard solutions to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay is used to screen for anti-inflammatory activity.[10]

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10][11] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

  • Reagents and Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compound and reference standards (e.g., Dexamethasone, Indomethacin)

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[10]

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or reference standards for 1 hour.[10]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10]

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.

    • Incubate for 10-15 minutes at room temperature, protected from light.[11]

    • Measure the absorbance at 540 nm.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[11]

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Visualizations

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Binds to Promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO L-arginine to L-citrulline G cluster_0 Antioxidant Assays (DPPH/ABTS) cluster_1 Anti-inflammatory Assay (NO Production) A1 Prepare Reagents (DPPH/ABTS•+) A3 Mix Reagents and Samples in 96-well Plate A1->A3 A2 Prepare Serial Dilutions (Test Compound & Standards) A2->A3 A4 Incubate A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate % Inhibition & IC50 A5->A6 B1 Seed RAW 264.7 Cells B2 Pre-treat with Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Collect Supernatant B3->B4 B5 Griess Reaction B4->B5 B6 Measure Absorbance B5->B6 B7 Calculate % Inhibition & IC50 B6->B7

References

Confirming the biological target of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to identify the precise biological targets of novel compounds is a cornerstone of modern drug discovery. This guide focuses on 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one, a homoisoflavonoid with potential therapeutic applications. While a definitive biological target for this specific molecule remains to be elucidated in publicly available research, this document provides a comparative analysis of its potential activities based on structurally related compounds and outlines a strategic approach for its target identification and validation.

Comparative Analysis of Biological Activity

Homoisoflavonoids, the chemical class to which this compound belongs, are known to exhibit a range of biological activities. Notably, compounds isolated from Polygonatum odoratum, a source of similar homoisoflavonoids, have demonstrated significant antioxidant properties.[1][2][3] The evaluation of these activities provides a foundation for hypothesizing the potential mechanisms of action for the compound .

Below is a summary of quantitative data for closely related homoisoflavonoids, primarily focusing on their antioxidant capacity, which is a frequently reported activity for this class of molecules. Data for the specific biological target of this compound is not available in the current literature.

Compound/ExtractAssayTarget/ActivityIC50 Value (µg/mL)Reference
Homoisoflavonoid 1 (with dihydroxylated B-ring from P. odoratum)DPPH ScavengingAntioxidant3.8 ± 0.5[2]
Homoisoflavonoid 4 (with dihydroxylated B-ring from P. odoratum)DPPH ScavengingAntioxidant4.9 ± 0.3[2]
Homoisoflavonoid 6 (with dihydroxylated B-ring from P. odoratum)DPPH ScavengingAntioxidant3.9 ± 0.4[2]
3-(4'-hydroxy-benzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-one DPPH ScavengingAntioxidant5.90 ± 0.150[3]
3-(4'-hydroxyl-benzyl)-5,7-dihydroxy-6-methyl-chroman-4-one DPPH ScavengingAntioxidant11.64 ± 0.296[3]
Ascorbic Acid (Positive Control)DPPH ScavengingAntioxidant5.3 ± 0.6[2]
Rutin (Positive Control)DPPH ScavengingAntioxidant5.79 ± 0.140[3]
Crude Flavonoid Extracts from P. odoratum DPPH ScavengingAntioxidant0.06 ± 0.035 mg/mL[3]
Crude Flavonoid Extracts from P. odoratum Hydroxyl Radical ScavengingAntioxidant0.68 ± 0.030 mg/mL[3]

Note: The IC50 values represent the concentration of the substance required to inhibit 50% of the activity in the respective assay.

Experimental Protocols for Target Discovery and Validation

Given the known activities of related homoisoflavonoids, a battery of in vitro assays can be employed to characterize the biological effects of this compound and to begin the process of identifying its molecular target.

Cytotoxicity Assays

A primary step in evaluating any potential therapeutic compound is to determine its effect on cell viability.

MTT Assay Protocol:

  • Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assays

Many flavonoids and related compounds exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric) Protocol:

  • Reagent Preparation: Prepare assay buffer, a probe solution, a cofactor solution, and a solution of the COX-2 enzyme.

  • Compound and Control Preparation: Prepare serial dilutions of the test compound. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the test compound or control, and the COX-2 enzyme solution.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Anti-diabetic Assays

Some homoisoflavonoids have shown potential in modulating glucose metabolism, suggesting targets like α-glucosidase or protein tyrosine phosphatase 1B (PTP1B).

α-Glucosidase Inhibition Assay Protocol:

  • Reagent Preparation: Prepare a phosphate buffer, an α-glucosidase enzyme solution, and a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Compound and Control Incubation: In a 96-well plate, add the test compound at various concentrations, a known inhibitor (e.g., acarbose) as a positive control, and the α-glucosidase enzyme solution. Incubate for a short period.

  • Substrate Addition: Add the pNPG substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C.

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound and determine the IC50 value.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay Protocol:

  • Reagent Preparation: Prepare an assay buffer, a recombinant human PTP1B enzyme solution, and a substrate solution of p-nitrophenyl phosphate (pNPP).

  • Compound and Enzyme Incubation: In a 96-well plate, add the assay buffer, serial dilutions of the test compound or a known PTP1B inhibitor, and the PTP1B enzyme solution. Pre-incubate to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the pNPP substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

  • Absorbance Measurement: Measure the absorbance of the dephosphorylated product at 405 nm.

  • Data Analysis: Calculate the percentage of PTP1B inhibition and determine the IC50 value.

Visualizing the Path to Target Discovery

The following diagrams illustrate a generalized workflow for identifying the biological target of a novel compound and a hypothetical signaling pathway that could be influenced by a homoisoflavonoid with anti-inflammatory properties.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_target_id Target Identification cluster_validation Target Validation Compound 3-(2,4-Dihydroxybenzyl)-5-hydroxy- 7,8-dimethoxy-6-methylchroman-4-one Bioassays In vitro Bioassays (Cytotoxicity, Anti-inflammatory, Antioxidant, etc.) Compound->Bioassays Hit_Identification Identification of Biological Activity Bioassays->Hit_Identification Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Hit_Identification->Affinity_Chromatography Candidate_Targets Candidate Biological Targets Affinity_Chromatography->Candidate_Targets Activity_Based_Probes Activity-Based Protein Profiling Activity_Based_Probes->Candidate_Targets Computational_Docking In Silico Computational Docking Computational_Docking->Candidate_Targets Enzymatic_Assays Recombinant Enzyme Inhibition Assays Candidate_Targets->Enzymatic_Assays Confirmed_Target Confirmed Biological Target Enzymatic_Assays->Confirmed_Target Cellular_Assays Cellular Thermal Shift Assay (CETSA) Cellular_Assays->Confirmed_Target Genetic_Approaches Gene Knockdown/Knockout (siRNA, CRISPR) Genetic_Approaches->Confirmed_Target

Caption: A generalized experimental workflow for the identification and validation of the biological target of a novel compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling Cascade cluster_response Pro-inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates & Degrades NFkB NF-κB NFkB_Inhib->NFkB Nucleus Nucleus NFkB->Nucleus Translocation COX2_Gene COX-2 Gene Transcription Nucleus->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Prostaglandins Prostaglandins (Inflammation) COX2_Protein->Prostaglandins Compound Homoisoflavonoid (e.g., 3-(2,4-Dihydroxybenzyl)-5-hydroxy- 7,8-dimethoxy-6-methylchroman-4-one) Compound->IKK Inhibition? Compound->NFkB Inhibition of Translocation? Compound->COX2_Protein Direct Inhibition?

Caption: A hypothetical signaling pathway illustrating potential points of intervention for a homoisoflavonoid with anti-inflammatory activity.

References

Safety Operating Guide

Essential Safety & Disposal Procedures for 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one. Adherence to these procedural guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Hazard Assessment and Safety Precautions

Known Hazards of Structurally Similar Compounds:

  • Harmful if swallowed.

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

II. Quantitative Data Summary

Researchers should maintain a log of the quantities of the compound used and designated for disposal. This information is critical for waste management and regulatory reporting.

PropertyValueSource / Notes
Chemical Name This compound
Molecular Formula C₁₉H₂₀O₇
Quantity for Disposal User to input quantity (e.g., in grams or mg)Record the total amount of waste material.
Concentration (if in solution) User to input concentration (e.g., in M or mg/mL)Specify the solvent used.
Date of Disposal Request User to input date
Primary Hazard Class To be determined by institutional EHSBased on available data, likely irritant and harmful.

III. Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this and related chemical compounds is to use an approved waste disposal plant.[1][2][3] Do not dispose of this chemical down the drain or in regular solid waste.

Experimental Workflow for Chemical Waste Disposal

start Start: Unused or Waste Compound assess Assess Hazards (Consult SDS of related compounds) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Chemical Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste (Contaminated labware, solid compound) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions of the compound) segregate->liquid_waste Liquid label_solid Label Solid Waste Container (Chemical Name, Hazards) solid_waste->label_solid label_liquid Label Liquid Waste Container (Chemical Name, Solvent, Concentration, Hazards) liquid_waste->label_liquid store Store Waste in a Designated, Secure Area label_solid->store label_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one, a member of the homoisoflavonoid class. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for structurally related compounds, such as chroman-4-ones and flavonoids, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecificationPurpose
Eye and Face Safety Goggles or Face ShieldANSI Z87.1 approved or equivalent (e.g., EN 166)Protects against dust particles and potential splashes.[1][2][3]
Hand Chemical-resistant glovesNitrile or butyl rubber recommended.[2][3]Prevents skin contact and potential irritation.[1][2][3]
Body Laboratory CoatStandard, fully buttonedProtects skin and personal clothing from contamination.[1][2][3]
Respiratory N95 Respirator or higherNIOSH-approved or equivalentRecommended when handling powders outside of a fume hood to prevent inhalation of dust.[1][2][3][4]
Footwear Closed-toe shoes---Protects feet from spills.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.[1][3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][3]

  • Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.[3]

2. Weighing and Dispensing:

  • Don appropriate PPE as outlined in the table above before handling the container.

  • Place the analytical balance or weighing station inside the chemical fume hood.

  • Carefully open the container, avoiding the creation of airborne dust.

  • Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.

  • Promptly and securely close the primary container.

3. Solution Preparation:

  • Add the weighed solid to the solvent in a flask or beaker within the fume hood.

  • If diluting, always add the compound to the solvent, not the other way around, to control any potential exothermic reactions.

  • Stir the mixture until the solid is fully dissolved.

4. General Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Wash hands thoroughly after handling.[1][4][5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.

  • Solid Waste: Dispose of unused or contaminated solid compound in a clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3] Do not flush into surface water or the sanitary sewer system.[5]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[3]

  • All waste must be disposed of in accordance with federal, state, and local environmental control regulations.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Well-Ventilated Work Area (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment Accessibility prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 Proceed to Handling handling2 Prepare Solution in Fume Hood handling1->handling2 handling3 Conduct Experiment handling2->handling3 disp1 Segregate Solid and Liquid Waste handling3->disp1 Proceed to Disposal disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Dispose According to Regulations disp2->disp3

Caption: Workflow for Safe Handling and Disposal.

References

×

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。